Product packaging for (2,6-Dibromopyridin-3-yl)boronic acid(Cat. No.:CAS No. 1256355-52-8)

(2,6-Dibromopyridin-3-yl)boronic acid

Cat. No.: B599196
CAS No.: 1256355-52-8
M. Wt: 280.71
InChI Key: PTTWODKSMWAAHP-UHFFFAOYSA-N
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Description

(2,6-Dibromopyridin-3-yl)boronic acid (CAS 2096340-19-9) is a pyridine-based organoboron compound with the molecular formula C₅H₄BBr₂NO₂ and a molecular weight of 280.71 . This compound serves as a valuable synthetic intermediate in research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in the development of novel pharmaceuticals and organic materials . Organoboron compounds, especially aryl and heterocyclic boronic acids like this one, are pivotal building blocks in medicinal chemistry due to their stability, low toxicity, and versatile reactivity. They act as bioisosteres for carboxylic acids and have been incorporated into FDA-approved drugs . The presence of both boronic acid and bromine substituents on the pyridine ring offers two distinct reactive sites, providing researchers with opportunities for sequential and selective functionalization to create complex molecular architectures. This multi-functional nature makes it a promising reagent for constructing active pharmaceutical ingredients (APIs) and other sophisticated target molecules. As a key intermediate, its primary research value lies in its application in discovering new chemical entities and materials. This product is intended for research purposes and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BBr2NO2 B599196 (2,6-Dibromopyridin-3-yl)boronic acid CAS No. 1256355-52-8

Properties

IUPAC Name

(2,6-dibromopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTWODKSMWAAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679926
Record name (2,6-Dibromopyridin-3-yl)boronic acid
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Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-52-8
Record name Boronic acid, B-(2,6-dibromo-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dibromopyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of a primary synthesis pathway for this compound, including a detailed experimental protocol and relevant quantitative data.

Core Synthesis Pathway: Lithiation-Borylation

The most common and direct route for the synthesis of this compound involves a halogen-metal exchange (lithiation) of the starting material, 2,6-dibromopyridine, followed by borylation with a suitable boron-containing electrophile, typically a trialkyl borate. This method is favored for its efficiency and the ready availability of the starting materials.

The overall transformation can be summarized as follows: 2,6-dibromopyridine undergoes selective lithiation at the 3-position due to the directing effects of the adjacent nitrogen and bromine atoms. The resulting 3-lithiated intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic or basic conditions yields the final this compound.

Logical Workflow of the Synthesis

Synthesis_Pathway A 2,6-Dibromopyridine B Lithiation (n-BuLi or LDA, THF, -78 °C) A->B Starting Material C 2,6-Dibromo-3-lithiopyridine (Intermediate) B->C D Borylation (Triisopropyl borate) C->D In situ reaction E Boronate Ester Intermediate D->E F Hydrolysis (Aqueous acid, e.g., HCl) E->F G This compound F->G Final Product

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table outlines the typical stoichiometry and reaction conditions for the synthesis of this compound via the lithiation-borylation pathway.

Reagent/ParameterMolar EquivalentTypical Amount (for 10 mmol scale)Notes
2,6-Dibromopyridine1.02.37 gStarting material
n-Butyllithium (n-BuLi)1.14.4 mL (2.5 M in hexanes)Lithiating agent
Triisopropyl borate1.23.1 mLBorylating agent
Tetrahydrofuran (THF)-50 mLAnhydrous solvent
Temperature (Lithiation)--78 °CCritical for selectivity
Temperature (Borylation)--78 °C to room temp.Gradual warming
Hydrolysis (HCl)-2 M aqueous solutionTo yield the boronic acid
Expected Yield ~70-85%Based on similar preparations

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[1][2]

Materials and Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Standard glassware for workup and purification

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2,6-Dibromopyridine

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • A three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet, is dried in an oven and allowed to cool under a stream of inert gas.

    • Add 2,6-dibromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Lithiation:

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting dark solution at -78 °C for 1 hour.

  • Borylation:

    • To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl.

    • Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Safety Precautions:

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dibromopyridin-3-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document details a plausible synthetic protocol, purification methods, and expected analytical characterization based on established chemical principles for analogous compounds.

Physicochemical Properties

This compound is a halogenated pyridine derivative containing a boronic acid functional group. Its properties make it a useful intermediate in organic synthesis, particularly in cross-coupling reactions.

PropertyValueReference
CAS Number 1256355-52-8[1]
Molecular Formula C₅H₄BBr₂NO₂[1]
Molecular Weight 280.71 g/mol [1]
Appearance Expected to be a solid
Purity Commercially available at ≥95.0%[1]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available starting material, 2,6-dibromopyridine, via a lithiation-borylation reaction. This method involves a halogen-metal exchange followed by quenching with a borate ester.[2][3][4][5]

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway Synthesis of this compound cluster_products Products 2,6-Dibromopyridine 2,6-Dibromopyridine Intermediate 3-Lithio-2,6-dibromopyridine (in situ) 2,6-Dibromopyridine->Intermediate 1. n-BuLi, THF, -78 °C n-BuLi n-Butyllithium B(OiPr)3 Triisopropyl borate Borate_Complex Borate Complex (in situ) B(OiPr)3->Borate_Complex Product This compound Borate_Complex->Product 2. Aqueous Workup (e.g., HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for the synthesis of pyridinylboronic acids.[2]

Materials:

  • 2,6-Dibromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-dibromopyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectral data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton NMR):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Doublet1HH-4 (Pyridine)
~7.4-7.6Doublet1HH-5 (Pyridine)
~5.0-6.0 (broad)Singlet2HB(OH)₂

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broad singlet for the boronic acid protons is characteristic and may exchange with D₂O.

¹³C NMR (Carbon NMR):

Predicted Chemical Shift (δ, ppm)Assignment
~150-155C-2 (Pyridine)
~120-125 (broad)C-3 (Pyridine, C-B)
~140-145C-4 (Pyridine)
~130-135C-5 (Pyridine)
~145-150C-6 (Pyridine)

Note: The carbon atom attached to the boron (C-3) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.[6]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

Ionization ModePredicted m/zAssignment
ESI+[M+H]⁺ ≈ 281.8, 279.8, 277.8Molecular ion with characteristic isotopic pattern for two bromine atoms.

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 2,6-Dibromopyridine Lithiation Lithiation with n-BuLi Start->Lithiation Borylation Borylation with B(OiPr)3 Lithiation->Borylation Workup Aqueous Workup Borylation->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC) Pure_Product->Purity_Analysis

References

A Technical Guide to (2,6-Dibromopyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)boronic acid is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex heterocyclic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling are provided, alongside a discussion of relevant biological signaling pathways.

Core Properties of this compound

This compound, with the CAS number 1256355-52-8 , is a bifunctional reagent featuring a boronic acid moiety and two bromine atoms on a pyridine ring. This substitution pattern offers multiple reaction sites for sequential, regioselective functionalization, making it a versatile tool in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is specific to this compound, other values are derived from closely related analogues and should be considered as estimates.

PropertyValueReference
CAS Number 1256355-52-8[1][2]
Molecular Formula C₅H₄BBr₂NO₂[1][2]
Molecular Weight 280.71 g/mol [1][2]
Appearance White to off-white solid (predicted)
Melting Point Data not available for this specific isomer. Related compounds such as (6-Bromopyridin-3-yl)boronic acid have a melting point of 161-166 °C, and 2,6-Dibromopyridine melts at 117-119 °C.[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Boronic acids are generally slightly soluble in water.[4]
Purity Commercially available with ≥95% purity.[1][2]
Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction followed by borylation. A detailed, plausible experimental protocol based on established methods for the synthesis of pyridinylboronic acids is provided below.[5]

Synthesis of this compound

This procedure involves the regioselective lithiation of 2,6-dibromopyridine at the 3-position, followed by quenching with a borate ester.

Materials:

  • 2,6-Dibromopyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq). The flask is evacuated and backfilled with nitrogen three times. Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Troubleshooting for low yields in lithiation of 2,6-dibromopyridine can be addressed by ensuring the accurate concentration of n-BuLi through titration and maintaining a strict low temperature.[6]

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.[5][7]

  • Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Experimental Workflow for the Synthesis of this compound

G start Start: 2,6-Dibromopyridine in Anhydrous THF lithiation Lithiation -78 °C, n-BuLi start->lithiation borylation Borylation -78 °C to RT, Triisopropyl borate lithiation->borylation workup Aqueous Work-up 2 M HCl borylation->workup extraction Extraction Diethyl ether workup->extraction purification Purification Recrystallization/Chromatography extraction->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in kinase inhibitors.[8][9]

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., a chloro- or bromo-pyrimidine derivative) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base. The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: Degassed solvent is added to the flask.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_B Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl_B RedElim Reductive Elimination PdII_Aryl_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid (HO)2B-Ar' + Base BoronicAcid->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Drug Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the kinase's ATP-binding pocket.

This compound serves as a versatile starting material for the synthesis of kinase inhibitors. The two bromine atoms allow for sequential and selective functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, one bromine atom can be used in a Suzuki-Miyaura coupling to introduce a key pharmacophore, while the other can be further modified.

Targeting Key Signaling Pathways

Many kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways are activated by stress stimuli and play critical roles in inflammation, apoptosis, and cell differentiation.[8][9][10][11][12][13]

JNK Signaling Pathway: The JNK pathway is a key regulator of apoptosis and inflammation. Its activation by various stress signals leads to the phosphorylation of transcription factors like c-Jun, which in turn modulates the expression of genes involved in these processes.[8][9][11]

p38 MAPK Signaling Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory cytokines. It plays a crucial role in regulating the production of pro-inflammatory cytokines and is involved in apoptosis and cell cycle control.[10][12][13]

The diagram below illustrates a simplified overview of how a kinase inhibitor, potentially synthesized using this compound as a building block, can modulate these signaling pathways.

Inhibition of JNK and p38 MAPK Signaling Pathways by a Kinase Inhibitor

G cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 MKK36 MKK3/6 MAP3K->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF2) JNK->TranscriptionFactors p38->TranscriptionFactors CellularResponse Cellular Response (Apoptosis, Inflammation) TranscriptionFactors->CellularResponse KinaseInhibitor Kinase Inhibitor (Synthesized from This compound) KinaseInhibitor->MAP3K Inhibition

Caption: Simplified diagram of JNK and p38 MAPK pathway inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features allow for selective and sequential modifications, making it an ideal starting point for the development of kinase inhibitors. The protocols and information provided in this guide are intended to facilitate the use of this compound in research and development, ultimately contributing to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-3-yl)boronic acid is a halogenated pyridinylboronic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two bromine atoms and a boronic acid moiety on a pyridine ring, allow for selective and sequential chemical modifications, making it a valuable intermediate for the synthesis of complex organic molecules and novel drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource/Notes
Molecular Formula C₅H₄BBr₂NO₂
Molecular Weight 280.71 g/mol [1]
CAS Number 1256355-52-8[2]
Appearance White to off-white solid (predicted)General appearance of similar compounds
Melting Point Not availableData for the related 2-Bromopyridin-3-ylboronic acid is 132 °C (decomposition)[3].
Boiling Point Not availableLikely to decompose upon heating.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted).General solubility of boronic acids.
Stability Stable under normal conditions. Boronic acids are known to undergo dehydration to form boroxines.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is primarily defined by the boronic acid group and the two bromine substituents on the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring. The two bromine atoms can also participate in subsequent cross-coupling reactions, enabling the synthesis of complex, multi-substituted pyridine derivatives.[4][5]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Workflow start Reaction Setup: This compound Aryl/Vinyl Halide Pd Catalyst & Ligand Base reaction Reaction: Inert Atmosphere Heat & Stir start->reaction workup Work-up: Quench Reaction Aqueous Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions are also amenable to other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation).[2] This multi-functional reactivity allows for a modular and convergent approach to complex target molecules.

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of pyridinylboronic acids typically involves a halogen-metal exchange followed by borylation.[6] A plausible synthetic route starting from 2,6-dibromo-3-aminopyridine is outlined below.

Synthesis_Workflow start Starting Material: 2,6-Dibromo-3-aminopyridine diazotization Diazotization: NaNO₂, HBr/H₂O start->diazotization sandmeyer Sandmeyer Reaction: CuBr diazotization->sandmeyer intermediate Intermediate: 2,3,6-Tribromopyridine sandmeyer->intermediate lithiation Lithiation: n-BuLi, THF, -78 °C intermediate->lithiation borylation Borylation: Triisopropyl borate lithiation->borylation hydrolysis Hydrolysis: Aqueous acid borylation->hydrolysis product Product: This compound hydrolysis->product

Caption: Plausible synthetic workflow for this compound.

Methodology:

  • Diazotization and Sandmeyer Reaction: 2,6-Dibromo-3-aminopyridine is treated with sodium nitrite in an acidic medium (e.g., hydrobromic acid) to form a diazonium salt. Subsequent reaction with copper(I) bromide (Sandmeyer reaction) would yield 2,3,6-tribromopyridine.

  • Lithium-Halogen Exchange: The more reactive bromine at the 3-position of 2,3,6-tribromopyridine can be selectively exchanged with lithium using an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

  • Borylation: The resulting lithiated intermediate is then quenched with a borate ester, typically triisopropyl borate, to form the corresponding boronate ester.

  • Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired this compound.

  • Purification: The crude product would likely require purification by recrystallization or column chromatography.

Suzuki-Miyaura Coupling Protocol (General Example)

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Materials:

  • This compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[7]

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs synthesized using this compound are not readily identifiable, its structural motifs are present in various biologically active compounds. The 2,6-disubstituted pyridine core is a common scaffold in medicinal chemistry, and the ability to introduce diverse substituents through the boronic acid and bromine functionalities makes this compound a valuable tool for generating compound libraries for high-throughput screening.

Derivatives of 2,6-dibromopyridine have been investigated for their potential as anticancer agents. For instance, pyridine-bridged analogues of Combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized using 2,6-dibromopyridine as a starting material.[4] These compounds have shown significant antiproliferative activity.

The general class of boronic acids has seen significant success in drug development, with approved drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][9] The boronic acid moiety is crucial for the biological activity of these drugs, often forming a reversible covalent bond with the target enzyme.

Signaling Pathways

The specific signaling pathways modulated by this compound or its immediate derivatives are not well-defined in the literature. However, based on the applications of its structural analogues, potential targets could include pathways involved in cell proliferation and angiogenesis, such as the tubulin cytoskeleton. The general workflow for investigating the impact of a novel compound on a signaling pathway is illustrated below.

Signaling_Pathway_Investigation compound Synthesized Compound cell_culture Cell-based Assays compound->cell_culture target_id Target Identification cell_culture->target_id pathway_analysis Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Studies pathway_analysis->in_vivo clinical_dev Clinical Development in_vivo->clinical_dev

Caption: General workflow for investigating the biological activity of a new compound.

Conclusion

This compound is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its multi-functional nature allows for the synthesis of a wide range of complex, substituted pyridine derivatives through well-established cross-coupling methodologies. Further research into its specific physical properties, detailed synthetic protocols, and exploration of its utility in the synthesis of novel bioactive molecules is warranted to fully realize its potential in the development of new therapeutics.

References

Technical Guide: (2,6-Dibromopyridin-3-yl)boronic acid NMR Data and Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this guide offers a comprehensive interpretation based on the analysis of structurally related compounds, namely 2,6-dibromopyridine. This document also outlines a general experimental protocol for the synthesis and subsequent NMR analysis of the target compound, addressing common challenges associated with boronic acids.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 2,6-dibromopyridine and the expected electronic effects of the boronic acid group substituent.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d~8.0
H-57.4 - 7.6d~8.0
B(OH)₂4.5 - 6.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~142
C-3~130 (broad due to B-C coupling)
C-4~140
C-5~128
C-6~142

NMR Data of a Key Precursor: 2,6-Dibromopyridine

For comparative purposes and to aid in the interpretation of the target molecule's spectrum, the experimental NMR data for the starting material, 2,6-dibromopyridine, is provided below.

Table 3: Experimental ¹H NMR Data for 2,6-Dibromopyridine [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-57.23d8.0
H-47.50t8.0

Table 4: Experimental ¹³C NMR Data for 2,6-Dibromopyridine [2]

CarbonChemical Shift (δ, ppm)
C-2, C-6141.9
C-3, C-5127.9
C-4140.2

Interpretation of NMR Spectra

The introduction of a boronic acid group at the 3-position of the 2,6-dibromopyridine ring is expected to induce significant changes in the NMR spectra. In the ¹H NMR spectrum, the symmetry of the 2,6-dibromopyridine molecule is broken, leading to two distinct signals for the remaining ring protons (H-4 and H-5), which will appear as doublets due to mutual coupling. The boronic acid protons themselves are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift.

In the ¹³C NMR spectrum, the carbon atom directly attached to the boron (C-3) is expected to be broad due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbon atoms will also be affected by the electronic properties of the boronic acid substituent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl boronic acids is through a lithium-halogen exchange followed by borylation.

Materials:

  • 2,6-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. The reaction is typically stirred at this temperature for 1-2 hours.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Obtaining high-quality NMR spectra of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved signals.

Recommended Solvents:

  • d₄-Methanol (CD₃OD): This solvent can help to break up the oligomeric species by forming the corresponding methyl boronate ester in situ, often resulting in sharper signals. The B(OH)₂ proton signal will be exchanged with the solvent.

  • Deuterated water (D₂O) with a small amount of base (e.g., NaOD): This can also help to solubilize the boronic acid and break up aggregates. The B(OH)₂ proton signal will be exchanged.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): This is a good solvent for many boronic acids and often allows for the observation of the B(OH)₂ protons.

General NMR Protocol:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 MHz or higher for better resolution).

  • Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation via NMR spectroscopy.

Synthesis_NMR_Workflow Workflow for Synthesis and NMR Analysis of this compound cluster_synthesis Synthesis cluster_analysis NMR Analysis start 2,6-Dibromopyridine lithiation Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation workup Acidic Workup and Purification borylation->workup product This compound workup->product sample_prep Sample Preparation (Dissolve in suitable deuterated solvent, e.g., CD3OD) product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, COSY, etc.) sample_prep->nmr_acq data_proc Data Processing and Interpretation nmr_acq->data_proc structure_confirm Structural Confirmation data_proc->structure_confirm

Caption: Synthesis and NMR analysis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive prediction based on established NMR principles and data from analogous structures, including 2-bromopyridine-5-boronic acid and 2,6-dibromopyridine. This document also outlines detailed experimental protocols for acquiring high-quality NMR data for this and similar arylboronic acids and includes graphical representations of the analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons and carbons in this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2 - 8.4d~8.0H4
~7.6 - 7.8d~8.0H5
~5.0 - 7.0br s-B(OH)₂

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, and they often appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150 - 155C2
~125 - 130C3
~140 - 145C4
~120 - 125C5
~145 - 150C6

Note: The carbon atom attached to the boron (C3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Acquiring high-quality NMR spectra of arylboronic acids requires careful sample preparation and instrument setup to address potential issues like poor solubility and oligomerization.

Sample Preparation
  • Solvent Selection : Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents. These polar solvents help to break up the boroxine trimers that can form from the dehydration of boronic acids, leading to sharper signals. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks due to oligomerization.

  • Concentration : Prepare a sample solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer Parameters
  • Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay : A relaxation delay of 1-2 seconds.

    • Acquisition Time : An acquisition time of 2-4 seconds.

    • Spectral Width : A spectral width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay : A relaxation delay of 2-5 seconds.

    • Acquisition Time : An acquisition time of 1-2 seconds.

    • Spectral Width : A spectral width of approximately 250 ppm, centered around 125 ppm.

Data Processing and Analysis

  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction : Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing : Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Integration and Multiplicity Analysis : Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the coupling between adjacent protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Start Start Weigh Weigh Compound Start->Weigh Solvent Select Deuterated Solvent Weigh->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Tune Tune and Shim Load->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Assign_1H Assign ¹H Signals Reference->Assign_1H Assign_13C Assign ¹³C Signals Reference->Assign_13C Structure Structure Confirmation Assign_1H->Structure Assign_13C->Structure End End Structure->End

Caption: Workflow for NMR analysis of this compound.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the simplified signaling pathway of how an NMR signal is generated from the sample to the final spectrum.

NMR_Signal_Pathway cluster_magnet Spectrometer Magnet cluster_detection Detection and Processing Sample Sample in Magnetic Field (B₀) RF_Pulse RF Pulse (B₁) Sample->RF_Pulse Excitation FID Free Induction Decay (FID) Sample->FID Signal Emission RF_Pulse->Sample Relaxation ADC Analog-to-Digital Converter FID->ADC Computer Computer ADC->Computer Spectrum NMR Spectrum Computer->Spectrum Fourier Transform

Caption: Simplified pathway of NMR signal generation and processing.

In-depth Technical Guide on the Crystal Structure of (2,6-Dibromopyridin-3-yl)boronic acid: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, the crystal structure of (2,6-Dibromopyridin-3-yl)boronic acid has not been publicly reported. Similarly, a detailed experimental protocol for its synthesis and crystallization is not available in the current body of scientific publications.

This document aims to address the request for an in-depth technical guide on this compound. However, the foundational data required for such a guide—specifically, the crystallographic data from single-crystal X-ray diffraction and a reproducible, detailed experimental protocol—could not be located.

Crystal Structure Data: A Knowledge Gap

A thorough search for the crystallographic information file (CIF) and related structural data for this compound yielded no specific results. This indicates that while the compound is commercially available for research purposes, its three-dimensional atomic arrangement in the solid state has likely not been determined or, if determined, has not been deposited in public repositories such as the Cambridge Crystallographic Data Centre (CCDC).

For researchers and drug development professionals, the crystal structure is paramount. It provides critical insights into:

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles that define the precise shape of the molecule.

  • Intermolecular Interactions: Hydrogen bonding, halogen bonding, and other non-covalent interactions that govern how molecules pack in the solid state. This information is crucial for understanding physical properties like solubility and melting point.

  • Conformational Analysis: The preferred spatial arrangement of the boronic acid group relative to the dibromopyridine ring, which can influence its reactivity and binding to biological targets.

Without this data, a quantitative summary in tabular format, as requested, cannot be generated.

Experimental Protocols: General Methods vs. Specific Procedures

  • Halogen-Metal Exchange: Reaction of a dihalopyridine with a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

  • Palladium-Catalyzed Borylation: Cross-coupling of a dihalopyridine with a diboron reagent in the presence of a palladium catalyst.

A detailed experimental protocol would typically include:

  • Precise quantities of reagents and solvents.

  • Specific reaction conditions (temperature, time, atmosphere).

  • A step-by-step work-up and purification procedure.

  • Detailed instructions for crystallization to obtain single crystals suitable for X-ray diffraction.

The absence of such a detailed protocol in the literature prevents the inclusion of a validated experimental section in this guide.

Logical Workflow for Future Characterization

For researchers interested in determining the crystal structure of this compound, a logical experimental workflow would be as follows. This visualization is provided as a conceptual guide rather than a validated protocol.

G Conceptual Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Start: 2,6-Dibromopyridine reaction Halogen-Metal Exchange or Pd-Catalyzed Borylation start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Crude this compound purification->product screening Solvent Screening for Crystallization product->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth crystals Single Crystals growth->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Structure Solution & Refinement xray->structure cif Crystallographic Information File (CIF) structure->cif

Conceptual workflow for obtaining the crystal structure.

An In-depth Technical Guide to the Stability and Storage of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide consolidates information from safety data sheets of analogous compounds, general principles of boronic acid chemistry, and standardized experimental protocols. This information is intended to inform laboratory practice for handling and storage to ensure the compound's integrity.

Core Concepts: Stability of Arylboronic Acids

Arylboronic acids, including this compound, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. Generally, boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation pathways for boronic acids are oxidation and protodeboronation.

  • Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of an oxidizing agent, often leading to the formation of the corresponding phenol. This process can be accelerated by air (oxygen), especially at physiological pH.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This is a common issue for some boronic acids, particularly in aqueous solutions.

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form boroxines (anhydrides), which are cyclic trimers. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

The stability of a specific arylboronic acid is influenced by electronic and steric factors of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo-substituents in this compound, can influence the susceptibility of the C-B bond to cleavage.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling conditions are recommended based on general safety data sheets for similar compounds.

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture.
Container Keep in a tightly sealed container to prevent the ingress of air and moisture. Containers that are opened should be carefully resealed.
Light Store in a dark place, protected from light, as light can potentially accelerate degradation processes.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. Avoid inhalation, ingestion, and contact with skin and eyes as it may cause skin and eye irritation and respiratory irritation.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[1] The following is a generalized protocol that can be adapted for this compound.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.[1]

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often used, but for boronic acids, specialized columns or techniques like hydrophilic interaction liquid chromatography (HILIC) might be necessary to avoid on-column hydrolysis.[2][3]

    • Quantify the amount of remaining this compound and any degradation products.

    • Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Determine the degradation rate under different conditions.

  • Propose potential degradation pathways based on the identified degradation products.

Visualizations

Stability_Factors cluster_compound Stability of this compound cluster_factors Influencing Factors cluster_degradation Degradation Pathways Compound This compound Protodeboronation Protodeboronation Compound->Protodeboronation Oxidation Oxidation to Phenol Compound->Oxidation Dehydration Dehydration to Boroxine Compound->Dehydration Moisture Moisture/Water Moisture->Compound promotes Oxygen Oxygen (Air) Oxygen->Compound promotes Light Light Light->Compound accelerates Heat Heat Heat->Compound accelerates Bases Strong Bases Bases->Compound catalyzes Oxidants Oxidizing Agents Oxidants->Compound promotes

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Collect Samples at Defined Time Intervals Stress->Sampling Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS) Sampling->Analysis Data Quantify Degradation and Identify Degradation Products Analysis->Data End End: Assess Stability Profile and Degradation Pathways Data->End

Caption: Generalized workflow for a forced degradation study.

Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in specific signaling pathways. This compound is primarily utilized as a chemical building block in organic synthesis. Boronic acids, in general, are known to interact with diols, which could theoretically lead to interactions with biological molecules containing diol functionalities, such as saccharides. However, specific signaling pathway modulation by this compound has not been reported.

Conclusion

This compound, like other arylboronic acids, is susceptible to degradation, primarily through oxidation and protodeboronation. Proper storage and handling are crucial to maintain its quality and reactivity. Storing the compound in a cool, dry, dark place under an inert atmosphere in a tightly sealed container is the most effective way to ensure its long-term stability. For critical applications, it is advisable to perform stability studies, such as forced degradation, to understand its behavior under specific experimental conditions. The information and protocols provided in this guide offer a framework for the safe and effective use of this compound in research and development.

References

Commercial Sourcing and Synthetic Applications of (2,6-Dibromopyridin-3-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-3-yl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the commercial availability of this reagent and a detailed experimental protocol for its application in synthesis.

Commercial Suppliers

A critical aspect for researchers is the reliable sourcing of starting materials. This compound (CAS No. 1256355-52-8) is available from a number of commercial suppliers. The purity, available quantities, and pricing can vary, and a summary of representative suppliers is provided in Table 1 for comparative purposes.

Table 1: Commercial Suppliers of this compound

SupplierProduct CodePurityAvailable QuantitiesPrice (USD)
Fluorochem (via CymitQuimica)10-F21916295.0%250 mg€521.00 (~$560)
95.0%1 g€1050.00 (~$1130)[1]
ChemicalBookN/A95+% to 99%0.1g to 5kg+Varies (Inquire)
BLDpharmBD14998395%100mg, 250mg, 1gInquire
Ark PharmAK-3957395%100mg, 250mg, 1gInquire
Combi-BlocksN/A>95%Small scale to bulkInquire
J&K ScientificN/A>95%InquireInquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction allows for the selective formation of biaryl and heteroaryl structures, which are prevalent in medicinally important compounds. The presence of two bromine atoms on the pyridine ring offers the potential for sequential or double coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Signaling Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)2) ArPdX->Transmetalation Base ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArylHalide This compound (Ar-B(OH)2) ArylHalide->Transmetalation Organoborane Aryl/Heteroaryl Halide (Ar'-X) Organoborane->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of a generic aryl bromide with this compound. This protocol can be adapted for various substrates, though optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1-0.2 M).

  • Reaction: Place the flask in a preheated oil bath at a temperature between 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl compound using the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reagents Combine Reactants, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Biaryl Compound Purify->Product

A typical experimental workflow for Suzuki-Miyaura coupling.

This technical guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. For researchers and professionals in drug development, this versatile reagent offers significant potential for the efficient construction of novel and complex molecular entities. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

(2,6-dibromo-3-pyridinyl)boronic acid: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-dibromo-3-pyridinyl)boronic acid is a halogenated pyridinylboronic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (2,6-dibromo-3-pyridinyl)boronic acid and its analogs, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Data

The chemical properties of (2,6-dibromo-3-pyridinyl)boronic acid can be inferred from its structural components. The pyridine ring provides a basic nitrogen atom, while the two bromine atoms act as leaving groups in cross-coupling reactions. The boronic acid moiety is the key functional group for the Suzuki-Miyaura reaction. For reference, the properties of several related pyridinylboronic acids are summarized in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
3-Pyridinylboronic acid1692-25-7C5H6BNO2122.92>300A foundational pyridinylboronic acid.[1]
6-Bromo-3-pyridinylboronic acid223463-14-7C5H5BBrNO2201.81161-166A monobrominated analog, useful as a reactant in cross-coupling reactions.
2-Bromo-3-pyridineboronic acid pinacol ester452972-12-2C11H15BBrNO2283.9628A stable ester form often used in synthesis.[2]
Pyridine-2,6-diyldiboronic acid476460-51-2C5H7B2NO4166.74N/AA related compound with two boronic acid groups.[3]

Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids can be achieved through several established methods.[4] The most common approaches involve the reaction of a lithiated pyridine intermediate with a trialkyl borate, followed by acidic hydrolysis.

General Experimental Protocol for Synthesis via Halogen-Metal Exchange

This protocol is a generalized procedure based on the synthesis of related pyridinylboronic acids and can be adapted for the synthesis of (2,6-dibromo-3-pyridinyl)boronic acid from 2,6-dibromo-3-lithiopyridine.

Materials:

  • 2,6-dibromopyridine (starting material for lithiation)

  • n-Butyllithium (n-BuLi) or other strong base

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2,6-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes to the cooled solution. The reaction is highly exothermic and should be controlled carefully.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add triisopropyl borate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start 2,6-Dibromopyridine Lithiation Lithiation with n-BuLi (-78 °C, THF) Start->Lithiation Intermediate 2,6-Dibromo-3-lithiopyridine Lithiation->Intermediate Borylation Reaction with Triisopropyl borate Intermediate->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Product (2,6-dibromo-3-pyridinyl)boronic acid Hydrolysis->Product Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition R1-X PdII_Complex R1-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R2-B(OR)2 Base PdII_Intermediate R1-Pd(II)-R2 Transmetalation->PdII_Intermediate ReductiveElimination Reductive Elimination PdII_Intermediate->ReductiveElimination ReductiveElimination->Pd0 R1-R2 Product Coupled Product (R1-R2) ArylHalide (2,6-dibromo-3-pyridinyl)boronic acid (R2-B(OH)2) CouplingPartner Aryl/Heteroaryl Halide (R1-X)

References

Initial Reactivity Studies of (2,6-Dibromopyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive boronic acid group and two bromine atoms with differential reactivity, allows for sequential and site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the expected initial reactivity of this compound, focusing on its utility in Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from the well-established reactivity of 2,6-dibromopyridine and other pyridinylboronic acids to provide representative experimental protocols, expected outcomes, and key considerations for its use in synthetic applications.

Introduction to this compound

This compound, with the CAS number 1256355-52-8, is a pyridine-based organoboron compound.[1] The presence of two bromine atoms on the pyridine ring, ortho and meta to the boronic acid group, imparts distinct electronic and steric properties that can be exploited for selective chemical transformations. The primary application of boronic acids in organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[2] The 2,6-dibromopyridine scaffold is a common feature in various biologically active molecules, making this boronic acid a valuable building block for drug discovery programs.[3][4]

Chemical Properties:

PropertyValue
CAS Number 1256355-52-8
Molecular Formula C5H4BBr2NO2
Molecular Weight 280.71 g/mol
Appearance Typically a white to off-white solid
Purity Commercially available with ≥95.0% purity

Core Reactivity: Suzuki-Miyaura Cross-Coupling

The initial reactivity of this compound is dominated by the Suzuki-Miyaura coupling of the boronic acid group. This reaction is expected to proceed under standard palladium-catalyzed conditions to form a C-C bond at the 3-position of the pyridine ring. The two bromine atoms are anticipated to remain intact under these initial, milder coupling conditions, allowing for subsequent functionalization.

Expected Reaction Pathway

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 This compound [R-B(OH)2] R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Activates Boronic Acid

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol for Initial Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.02-0.05 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (80-100 °C, 4-16h) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Quantitative Data for Analogous Reactions

The following table summarizes representative yields for Suzuki-Miyaura couplings of structurally related pyridinylboronic acids and dihalopyridines. These values can serve as a benchmark for what to expect when using this compound.

Pyridinyl Boronic Acid/HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Chloro-5-pyridylboronic acid3-BromoquinolinePd(PPh3)2Cl2 (5)Na2CO3DME/H2O801675
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh3)4 (5)Na2CO3DME/H2O801688
2,6-DichloropyridinePhenylboronic acidPd(PPh3)4 (3)K2CO3Toluene1001277 (mono-coupled)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh3)4 (0.5)K2CO3Dioxane/H2O100 (MW)0.2581 (C4-coupled)[5]

Sequential Reactivity at the Bromine Atoms

A key feature of this compound is the potential for sequential cross-coupling reactions at the two bromine atoms after the initial reaction at the boronic acid site. The bromine at the 2-position is generally more reactive than the one at the 6-position in nucleophilic aromatic substitution and some cross-coupling reactions due to the electronic influence of the pyridine nitrogen. However, in palladium-catalyzed couplings, the relative reactivity can be influenced by the choice of catalyst and ligands. This differential reactivity allows for the stepwise introduction of different substituents.

Sequential_Reactivity start This compound step1 Suzuki Coupling 1 (at Boronic Acid) start->step1 + Aryl-X intermediate1 3-Aryl-2,6-dibromopyridine step1->intermediate1 step2 Suzuki Coupling 2 (at C2-Br) intermediate1->step2 + Aryl'-B(OH)2 intermediate2 3,x-Diaryl-6-bromopyridine step2->intermediate2 step3 Suzuki Coupling 3 (at C6-Br) intermediate2->step3 + Aryl''-B(OH)2 final_product Trisubstituted Pyridine step3->final_product

Caption: Logical flow for sequential cross-coupling reactions.

Conclusion

This compound is a promising building block for the synthesis of complex, polysubstituted pyridines. Its initial reactivity is centered on the Suzuki-Miyaura coupling of the boronic acid group, which is expected to proceed under standard conditions, leaving the two bromine atoms available for subsequent, selective functionalization. While specific, published reactivity studies on this compound are scarce, the extensive literature on related pyridinylboronic acids and dihalopyridines provides a strong foundation for predicting its behavior and designing synthetic routes. The protocols and data presented in this guide offer a starting point for researchers to explore the utility of this versatile reagent in their own drug discovery and materials science endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and expand its applications.

References

An In-depth Technical Guide on the Solubility of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for solubility determination. These methodologies offer a robust framework for researchers to ascertain the solubility of this compound in various common solvents, a critical parameter for its application in organic synthesis, purification, and formulation.

Introduction to this compound

This compound is a valuable building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. The presence of two bromine atoms on the pyridine ring offers sites for further functionalization, making it a versatile reagent in medicinal chemistry and materials science. An understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating for various applications.

Solubility Data

SolventMolarity (mol/L) at 25°Cmg/mL at 25°CQualitative Solubility
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
Acetonitrile (MeCN)
Methanol (MeOH)
Ethanol (EtOH)
Acetone
Water

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined using several methods. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common and reliable methods are the dynamic (polythermal) method and the isothermal shake-flask method.

3.1. Dynamic Method (Polythermal Method)

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2] It is a relatively fast method for generating a solubility curve (solubility vs. temperature).

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Heating and Observation: Place the vessel in a circulating thermostat bath and begin stirring. The temperature of the bath is then slowly and constantly increased (e.g., 0.1-0.5 °C/min).[1]

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe or a laser beam and a photodetector to measure light scattering.[1][2]

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve.

3.2. Isothermal Shake-Flask Method

This is a thermodynamic solubility method that is considered the "gold standard" for its accuracy. It involves equilibrating an excess of the solid compound in a solvent at a constant temperature.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining solubility using the dynamic method.

G cluster_0 Solubility Determination Workflow (Dynamic Method) A Sample Preparation: Weigh solute and solvent B Heating & Stirring: Controlled temperature increase A->B Place in thermostat C Turbidity Monitoring: Visual or instrumental B->C Continuous monitoring D Record Dissolution Temperature: Solution becomes clear C->D Endpoint detection E Data Analysis: Construct solubility curve D->E Repeat for different compositions

Caption: Workflow for solubility determination using the dynamic method.

General Considerations for Boronic Acid Solubility

Boronic acids as a class of compounds exhibit certain characteristic behaviors regarding their solubility.

  • Dehydration: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[2] This process is often reversible and can be influenced by temperature and the presence of water. The formation of boroxines can affect solubility measurements.

  • Interaction with Diols: Boronic acids can form reversible covalent complexes with diols. This interaction can significantly increase the solubility of boronic acids in certain solvents or aqueous systems.

  • pH-Dependent Solubility: In aqueous solutions, the solubility of boronic acids can be pH-dependent due to the equilibrium between the neutral boronic acid and the anionic boronate species.

This guide provides the necessary framework for researchers to experimentally determine the solubility of this compound. Accurate solubility data is essential for the successful application of this versatile reagent in research and development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This protocol focuses on the application of (2,6-Dibromopyridin-3-yl)boronic acid as a key building block. The presence of two bromine atoms on the pyridine ring offers opportunities for selective and sequential functionalization, making this reagent particularly valuable in the synthesis of complex molecules for drug discovery and materials science. This document provides a comprehensive guide to the Suzuki coupling of this compound with various aryl and heteroaryl halides, including detailed protocols and a summary of reaction conditions.

Pyridylboronic acids can be challenging coupling partners due to potential catalyst inhibition by the pyridine nitrogen and a tendency for protodeboronation.[1] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired biaryl or heterobiaryl products.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various conditions for the Suzuki-Miyaura coupling of pyridylboronic acids with (hetero)aryl halides, providing a comparative overview to guide reaction optimization.

Table 1: General Suzuki Coupling Conditions for Pyridylboronic Acids

EntryPyridylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Methoxy-5-pyridylboronic acidHeteroaryl BromidesPd(PPh₃)₄ (5)-1M aq. Na₂CO₃DMF8022-70Moderate to Good
22-Chloro-5-pyridylboronic acid2,4-DichloropyrimidinePd(PPh₃)₄ (5)-1M aq. Na₂CO₃DMF80-23
3Lithium triisopropyl 2-pyridylboronateAryl/Heteroaryl BromidesPd₂(dba)₃ (1.0-1.5)Phosphite or Phosphine Oxide (3-4.5)KF (3.0 equiv)1,4-Dioxane110-Good to Excellent[2]
42-Ethoxy-3-pyridylboronic AcidHeteroaryl HalidesPd(PPh₃)₂Cl₂ (5)-1M aq. Na₂CO₃1,4-DioxaneReflux867-69[3]
5Pyridin-3-ylboronic acidAryl HalidesPd(OAc)₂/Benzimidazolium salt-K₂CO₃DMF/H₂O---

Table 2: Microwave-Assisted Suzuki Coupling Conditions

EntryReactantsCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
16-Bromopyridin-3-amine + Arylboronic acidNot specifiedCs₂CO₃ or K₂CO₃ (2.0 equiv)1,4-Dioxane/H₂O (4:1) or DMF120-15010-30Not specified[4]

Signaling Pathways and Experimental Workflows

A general understanding of the Suzuki-Miyaura catalytic cycle and the experimental workflow is essential for successful execution and troubleshooting.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 Base Base Base->Transmetalation Boronic R2-B(OH)2 Boronic->Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, aryl halide, base, and catalyst in a reaction vessel. Degas Degas the solvent and reaction mixture. Reagents->Degas Heat Heat the reaction mixture with stirring for the specified time. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Perform aqueous work-up and extract with an organic solvent. Quench->Extract Purify Dry, concentrate, and purify the crude product by column chromatography. Extract->Purify

Caption: A typical experimental workflow for Suzuki coupling reactions.

Experimental Protocols

This section provides a detailed, adaptable protocol for the Suzuki coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[4]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/H₂O)[4]

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

Procedure: Conventional Heating

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl halide (1.0-1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if applicable). Then, add the degassed solvent via syringe.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 8-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Procedure: Microwave-Assisted Heating

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the aryl/heteroaryl halide (1.2-1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[4]

  • Solvent Addition: Add the chosen degassed solvent system to the vial.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[4]

Logical Relationships and Key Parameters

The success of the Suzuki coupling is dependent on the interplay of several factors.

Key_Parameters cluster_params Key Parameters Outcome Reaction Outcome (Yield, Selectivity, Purity) Catalyst Catalyst & Ligand Catalyst->Outcome Base Base Base->Outcome Solvent Solvent Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: The influence of key parameters on the Suzuki coupling reaction outcome.

Conclusion

This document provides a detailed framework for the successful Suzuki-Miyaura cross-coupling of this compound. The provided data and protocols offer a strong starting point for researchers in drug discovery and materials science. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, may be necessary for specific substrates to achieve optimal yields and purity. The dual functionality of the dibromopyridine moiety allows for subsequent synthetic transformations, highlighting the utility of this building block in the creation of diverse and complex molecular architectures.

References

Application Notes and Protocols for (2,6-Dibromopyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2,6-Dibromopyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile building block allows for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies and provide a starting point for reaction optimization.

Introduction

This compound is a valuable bifunctional reagent. The boronic acid moiety serves as a nucleophilic partner in Suzuki-Miyaura cross-coupling, while the two bromine atoms provide sites for subsequent or sequential cross-coupling reactions. This allows for the controlled and stepwise synthesis of unsymmetrical tri-substituted pyridine derivatives. The pyridine nitrogen can also influence the reactivity of the molecule and the properties of the final products.

The general transformation involves the palladium-catalyzed reaction of this compound with an aryl or heteroaryl halide. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition Ar-X R'-Pd(II)-X(L2) R'-Pd(II)-X(L2) Oxidative_Addition->R'-Pd(II)-X(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) R'-Pd(II)-X(L2)->Transmetalation Ar-B(OH)2, Base R'-Pd(II)-R(L2) R'-Pd(II)-R(L2) Transmetalation->R'-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination R'-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Synthesis

A key application of this compound is in the synthesis of pyridine-bridged analogues of biologically active compounds. For instance, it can be used in the preparation of novel analogues of Combretastatin-A4, a potent anticancer agent.[2] The stepwise functionalization of the dibromopyridine scaffold allows for the systematic exploration of structure-activity relationships.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: Mono-arylation of this compound

This protocol is adapted from the synthesis of pyridine-bridged analogues of Combretastatin-A4.[2]

Reaction Scheme:

reaction_scheme reactant1 This compound catalyst PdCl2(dppf) Na2CO3 reactant2 + Ar-X product 2-Bromo-6-aryl-3-pyridinylboronic acid derivative catalyst->product 80 °C solvent Toluene/Ethanol

Caption: General scheme for mono-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., 3,4,5-trimethoxyphenyl bromide)

  • PdCl₂(dppf) (Palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene])

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add this compound (1.0 equiv), the aryl halide (1.5 equiv), sodium carbonate (3.0 equiv), and PdCl₂(dppf) (0.01 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of toluene and ethanol (4:1 v/v).

  • Stir the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS, typically 3-4 days).

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideProductYield (%)Reference
13,4,5-trimethoxyphenyl bromide2-Bromo-6-(3,4,5-trimethoxyphenyl)pyridine43[2]
Protocol 2: General Suzuki-Miyaura Coupling

This is a general protocol that can be adapted for various aryl halides.

Workflow Diagram:

experimental_workflow start Combine Reactants and Catalyst inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent heat Heat and Stir Reaction add_solvent->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Materials:

  • This compound

  • Aryl or heteroaryl halide (iodide, bromide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, RuPhos)[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand system (1-5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions that can be used as a starting point for the Suzuki coupling of this compound.

Catalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Typical Yield Range (%)
Pd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene or DME/H₂O85-10012-2470-95[4]
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄Toluene/H₂O10016-2460-90[3]
Pd₂(dba)₃ (1-3)RuPhos (2-6)Cs₂CO₃Dioxane/H₂O85-11012-2475-98[5]

Troubleshooting and Optimization

  • Low Yield: Consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical.[3] Increasing the temperature or reaction time may also improve yields. Ensure all reagents and solvents are anhydrous and degassed where necessary.

  • Protodeborylation: This side reaction, the cleavage of the C-B bond, can be problematic with heteroaryl boronic acids.[6] Using milder bases (e.g., KF) or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. Using a slight excess of the aryl halide can help to minimize this side reaction.

Safety Information

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of novel and complex molecules for a wide range of applications.

References

Application of (2,6-Dibromopyridin-3-yl)boronic Acid in Medicinal Chemistry: Synthesis of Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-Dibromopyridin-3-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This application note details the use of this boronic acid in the construction of novel pyrrolo[2,3-c]pyridine-based LSD1 inhibitors, providing protocols for their synthesis via Suzuki-Miyaura cross-coupling and summarizing their biological activity.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[1] Dysregulation of LSD1 activity is strongly associated with the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2] Consequently, the development of small molecule inhibitors of LSD1 has become a promising therapeutic strategy in oncology.

Synthesis of Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

A novel class of highly potent and reversible LSD1 inhibitors based on a pyrrolo[2,3-c]pyridine scaffold has been developed. The synthesis of these compounds relies on a key Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C5 position of the pyrrolo[2,3-c]pyridine core. While the specific use of this compound is not explicitly detailed in the synthesis of the lead compound 46 (LSD1-UM-109) , its structural features make it an ideal coupling partner for the synthesis of analogues where a dibrominated pyridine moiety is desired for further functionalization or to probe structure-activity relationships (SAR).

The general synthetic approach involves the coupling of a halogenated pyrrolo[2,3-c]pyridine intermediate with a suitable boronic acid or ester. The dibromo substitution pattern of this compound offers two reactive sites for subsequent chemical modifications, allowing for the generation of diverse compound libraries.

Quantitative Data: Potency of Pyrrolo[2,3-c]pyridine LSD1 Inhibitors

The following table summarizes the in vitro potency of a selection of pyrrolo[2,3-c]pyridine-based LSD1 inhibitors. The lead compound, 46 (LSD1-UM-109) , demonstrates exceptional potency with a low nanomolar IC50 value.

Compound NumberModificationLSD1 IC50 (nM)[1]Cell Growth Inhibition IC50 (nM)
9 -80Not Reported
10 Piperidine substitution34.5Not Reported
23 Bicyclic ring systemSingle-digit nMNot Reported
27 1-methyl-1H-indole substitution6.5Not Reported
29 1-methyl-1H-pyrrolo[2,3-b]pyridine substitution5.1Not Reported
46 (LSD1-UM-109) Bridged methyl group on piperidine3.1MV4;11 (AML): 0.6, MOLM-13 (AML): 31, H1417 (SCLC): 1.1[1][2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-pyrrolo[2,3-c]pyridine with a boronic acid, such as this compound.

Materials:

  • Halo-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[3]

  • Solvent (e.g., Toluene, DME, or 1,4-Dioxane/water mixture)[3]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the halo-pyrrolo[2,3-c]pyridine, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir for the required time (monitor by TLC or LC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Signaling Pathway of LSD1 and its Inhibition

LSD1_pathway Mechanism of LSD1 Action and Inhibition in Cancer cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 Histone Histone H3 (H3K4me1/2) LSD1->Histone Removes methyl groups Gene_Repression Oncogene Repression LSD1->Gene_Repression Leads to Gene_Activation Tumor Suppressor Gene Activation LSD1->Gene_Activation Prevents repression of Methylated_Histone Methylated Histone H3 Histone->Methylated_Histone Methylation Inhibitor LSD1 Inhibitor (e.g., Pyrrolo[2,3-c]pyridines) Inhibitor->LSD1 Inhibits Demethylation Demethylation Proliferation Cancer Cell Proliferation Gene_Repression->Proliferation Promotes Differentiation Cell Differentiation Gene_Activation->Differentiation Promotes Methylated_Histone->LSD1 Substrate Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Halo-pyrrolo[2,3-c]pyridine - this compound - Base - Palladium Catalyst Start->Setup Inert Establish Inert Atmosphere (Nitrogen/Argon) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (85-100 °C) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilution - Washing - Drying Monitoring->Workup Upon Completion Purification Purification by Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis End Final Product Analysis->End

References

Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines using (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polysubstituted pyridines utilizing (2,6-Dibromopyridin-3-yl)boronic acid as a key building block. The methodologies described herein focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.

Introduction

Polysubstituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This compound is a valuable starting material that allows for the sequential and regioselective introduction of various substituents onto the pyridine core. The two bromine atoms at the 2- and 6-positions exhibit differential reactivity, enabling selective functionalization, while the boronic acid moiety at the 3-position provides a handle for palladium-catalyzed cross-coupling reactions.

Key Applications

  • Sequential Cross-Coupling: The differential reactivity of the C-Br bonds in the 2- and 6-positions allows for a stepwise functionalization approach. This enables the synthesis of unsymmetrically substituted pyridines with high precision.

  • Synthesis of Tri-substituted Pyridines: Through a sequence of coupling reactions, this compound serves as a scaffold for the construction of complex 2,3,6-trisubstituted pyridines.

  • Drug Discovery: The resulting polysubstituted pyridine cores are prevalent in a wide range of biologically active molecules, making this synthetic route highly relevant for the development of new therapeutic agents.

Experimental Protocols

General Considerations for Suzuki-Miyaura Cross-Coupling Reactions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For the coupling of pyridinylboronic acids, careful optimization of these parameters is often necessary to achieve high yields and minimize side reactions. Common catalysts include palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. A variety of bases can be employed, with inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ being frequently used. The choice of solvent is also critical, with mixtures of an organic solvent (e.g., dioxane, DMF, toluene) and water being common.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol describes a general method for the coupling of this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.03-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with a generic pyridinylboronic acid, which can be adapted for this compound.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (5)Cs₂CO₃DMF100878
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1101692
43-BromothiophenePd₂(dba)₃ (2) / XPhos (4)K₂CO₃Dioxane/H₂O951088

Visualizations

Logical Workflow for Synthesis of Polysubstituted Pyridines

Synthesis_Workflow start This compound step1 Suzuki-Miyaura Coupling (Position 3) start->step1 intermediate1 2,6-Dibromo-3-arylpyridine step1->intermediate1 step2 Selective Suzuki-Miyaura Coupling (Position 2 or 6) intermediate1->step2 intermediate2 2-Bromo-3,6-diarylpyridine or 6-Bromo-2,3-diarylpyridine step2->intermediate2 step3 Final Suzuki-Miyaura Coupling intermediate2->step3 product 2,3,6-Trisubstituted Pyridine step3->product

Caption: Sequential synthesis of a 2,3,6-trisubstituted pyridine.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst - Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Isolated Polysubstituted Pyridine purification->product

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway Analogy: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add aryl_pd_halide R-Pd(II)L_n-X oxidative_add->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation aryl_pd_aryl R-Pd(II)L_n-Ar transmetalation->aryl_pd_aryl reductive_elim Reductive Elimination aryl_pd_aryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R-Ar reductive_elim->product aryl_halide R-X aryl_halide->oxidative_add boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Reactions with (2,6-Dibromopyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (2,6-Dibromopyridin-3-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a boronic acid moiety and two reactive bromine atoms, serves as a valuable scaffold for the synthesis of complex, polysubstituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The strategic arrangement of reactive sites allows for sequential and site-selective functionalization, enabling the construction of diverse molecular architectures.

Overview of Synthetic Utility

This compound is a trifunctional reagent that can participate in a variety of palladium-catalyzed cross-coupling reactions. The boronic acid group is typically the most reactive site for Suzuki-Miyaura coupling, allowing for the initial introduction of an aryl or heteroaryl substituent at the 3-position of the pyridine ring. The remaining two bromine atoms at the 2- and 6-positions can then be selectively functionalized in subsequent palladium-catalyzed reactions, such as Sonogashira, Heck, Stille, or Buchwald-Hartwig amination reactions. This sequential approach provides a powerful strategy for the controlled synthesis of highly decorated pyridine core structures.

Palladium-Catalyzed Reactions and Representative Data

The following sections detail common palladium-catalyzed reactions involving the this compound scaffold. The quantitative data presented in the tables are representative examples based on reactions with structurally similar compounds and should be considered as a guideline for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the boronic acid and an aryl or heteroaryl halide. In the case of this compound, the boronic acid moiety is expected to react selectively, leaving the two bromo-substituents intact for further transformations.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of this compound with Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100122,6-Dibromo-3-(4-methoxyphenyl)pyridine85-95
21-Iodo-3-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90162,6-Dibromo-3-(3-nitrophenyl)pyridine80-90
32-ChloropyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃t-BuOH110242,6-Dibromo-3-(pyridin-2-yl)pyridine75-85
Sequential Sonogashira Coupling

Following the initial Suzuki-Miyaura coupling, the resulting 3-aryl-2,6-dibromopyridine can undergo a Sonogashira coupling to introduce alkynyl moieties at the 2- and/or 6-positions. Selective mono-alkynylation can often be achieved by controlling the stoichiometry of the terminal alkyne and the reaction conditions.

Table 2: Representative Conditions and Yields for Sequential Sonogashira Coupling

EntrySubstrateTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
12,6-Dibromo-3-(4-methoxyphenyl)pyridinePhenylacetylene (1.1 eq)PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF6082-Bromo-6-(phenylethynyl)-3-(4-methoxyphenyl)pyridine70-80
22-Bromo-6-(phenylethynyl)-3-(4-methoxyphenyl)pyridineEthynyltrimethylsilane (1.2 eq)Pd(PPh₃)₄ (5)CuI (5)DiPEATHF65122-((Trimethylsilyl)ethynyl)-6-(phenylethynyl)-3-(4-methoxyphenyl)pyridine65-75
Sequential Buchwald-Hartwig Amination

The bromine atoms on the pyridine ring can also be substituted with a variety of primary and secondary amines via the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Table 3: Representative Conditions and Yields for Sequential Buchwald-Hartwig Amination

| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | 2,6-Dibromo-3-(4-methoxyphenyl)pyridine | Morpholine (1.2 eq) | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | 4-(6-Bromo-5-(4-methoxyphenyl)pyridin-2-yl)morpholine | 75-85 | | 2 | 4-(6-Bromo-5-(4-methoxyphenyl)pyridin-2-yl)morpholine | Aniline (1.2 eq) | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | N-Phenyl-6-morpholino-5-(4-methoxyphenyl)pyridin-2-amine | 60-70 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Toluene

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Sequential Mono-Sonogashira Coupling

This protocol outlines a general method for the selective mono-coupling of a terminal alkyne with a 3-aryl-2,6-dibromopyridine derivative.

Materials:

  • 3-Aryl-2,6-dibromopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-aryl-2,6-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Ar' + Pd(0)L2 Ar-Ar' + Pd(0)L2 Ar-Pd(II)-OR'(L2)->Ar-Ar' + Pd(0)L2 Reductive Elimination R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Activation Base Base Base->R-B(OH)3- R-B(OH)3-->Ar-Pd(II)-OR'(L2) Transmetalation Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sequential_Functionalization_Workflow start This compound suzuki Suzuki-Miyaura Coupling (with Ar-X) start->suzuki intermediate1 3-Aryl-2,6-dibromopyridine suzuki->intermediate1 sonogashira Sonogashira Coupling (with Terminal Alkyne) intermediate1->sonogashira buchwald Buchwald-Hartwig Amination (with Amine) intermediate1->buchwald product1 2-Alkynyl-3-aryl-6-bromopyridine sonogashira->product1 product2 2-Amino-3-aryl-6-bromopyridine buchwald->product2 product3 Further Functionalization product1->product3 product2->product3

Caption: Workflow for sequential functionalization of the pyridine core.

Application Notes and Protocols: (2,6-Dibromopyridin-3-yl)boronic acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-3-yl)boronic acid (CAS No. 1256355-52-8) is a valuable and versatile bifunctional building block for the synthesis of a wide array of functional materials. The strategic positioning of two bromine atoms and a boronic acid group on the pyridine ring allows for selective and sequential functionalization through various modern cross-coupling reactions. This attribute makes it a powerful tool in the design and synthesis of novel organic electronics, advanced polymers, and complex pharmaceutical intermediates.

The presence of two reactive bromine sites, which can be addressed under different reaction conditions, enables the construction of unsymmetrical 2,6-disubstituted pyridines. This capability is crucial for fine-tuning the electronic and photophysical properties of materials for optoelectronic applications or for exploring the structure-activity relationships of potential drug candidates. The pyridine nitrogen introduces a key hydrogen bond acceptor and a site for modulating solubility and biological interactions.

Key Applications

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.

1. Organic Electronics and Optoelectronic Materials: The pyridine scaffold is a common component in materials for organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which can facilitate electron transport. By sequentially coupling different aromatic groups to the 2 and 6 positions of the pyridine ring, researchers can construct complex π-conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the precise control of emission colors and the optimization of charge injection and transport properties in OLED devices. Phenylboronic acid and its derivatives are widely used as light-emitting layer doping materials, hole transport materials, or electron transport materials in OLEDs.[1]

2. Synthesis of Advanced Polymers: Incorporating the 2,6-disubstituted pyridine motif into polymer backbones can impart specific functionalities, such as metal-ion sensing, catalytic activity, or unique photophysical properties. This compound can be used as a monomer in polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers with well-defined structures. These pyridine-based polymers are potential candidates for applications in sensors, organic photovoltaics, and as components in self-healing materials.

3. Pharmaceutical Intermediates and Drug Discovery: The substituted pyridine core is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The ability to introduce diverse substituents at the 2 and 6 positions of the pyridine ring using this compound as a starting material is of significant interest in medicinal chemistry. This allows for the rapid generation of libraries of compounds for screening against various biological targets, such as kinases and other enzymes. Boronic acids themselves are recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.[2][3]

Experimental Protocols

General Considerations for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust and versatile reaction, but its success is dependent on the careful selection of catalyst, ligand, base, and solvent. The reactivity of the two bromine atoms in this compound may differ, allowing for selective mono- or di-substitution depending on the reaction conditions.

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is designed for the selective coupling of one aryl group to the more reactive bromine atom of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.

Protocol 2: Sequential Di-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a two-step process for the synthesis of an unsymmetrical 2,6-diarylpyridine derivative, starting from the mono-arylated product obtained in Protocol 1.

Materials:

  • Mono-arylated pyridine derivative from Protocol 1

  • Second arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1 v/v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried round-bottom flask, dissolve the mono-arylated pyridine derivative (1.0 eq.), the second arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.) in the degassed toluene/ethanol/water solvent mixture.

  • Bubble an inert gas through the solution for 15-20 minutes to ensure deoxygenation.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsymmetrical 2,6-diarylpyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound derivatives. Please note that yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 1: Conditions for Selective Mono-Arylation

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80675-85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80670-80
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100865-75

Table 2: Conditions for Sequential Di-Arylation

EntrySecond Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Naphthalene-2-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001860-70
2Thiophene-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O902455-65
34-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001660-70

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Below are diagrams created using the DOT language to visualize the experimental workflows and the logical relationships in the application of this compound.

Suzuki_Miyaura_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Start This compound + Arylboronic Acid Setup Combine in Flask under Inert Atmosphere Start->Setup Catalyst Palladium Catalyst + Ligand Catalyst->Setup Base Base (e.g., K3PO4) Base->Setup Solvent Degassed Solvent Solvent->Setup Heating Heat & Stir (80-100°C) Setup->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Extraction Cool & Extract with Organic Solvent Monitoring->Extraction Reaction Complete Washing Wash with Water & Brine Extraction->Washing Drying Dry & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Product Isolated Functional Material Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Sequential_Coupling_Strategy A This compound B Suzuki Coupling 1 (Mono-arylation) A->B C 6-Bromo-2-aryl-pyridin-3-yl-boronic acid (Intermediate) B->C Arylboronic Acid 1 D Suzuki Coupling 2 (Di-arylation) C->D E Unsymmetrical 2,6-Diaryl-pyridin-3-yl-boronic acid (Final Product) D->E Arylboronic Acid 2

Caption: Strategy for sequential Suzuki-Miyaura cross-coupling.

Signaling_Pathway_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Signal Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Response Cellular Response (e.g., Proliferation) TF->Response Gene Expression Inhibitor Pyridine-based Kinase Inhibitor (Synthesized from Building Block) Inhibitor->Kinase1 Inhibition

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] This application note provides a detailed protocol for the palladium-catalyzed coupling of various aryl halides with (2,6-Dibromopyridin-3-yl)boronic acid. The resulting 3-aryl-2,6-dibromopyridine scaffold is a valuable building block in medicinal chemistry and materials science, offering multiple points for further functionalization. The presence of two bromine atoms allows for subsequent selective cross-coupling reactions, enabling the synthesis of complex molecular architectures.[3]

Data Presentation: Comparison of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the Suzuki coupling of related bromopyridines and other aryl halides, providing a comparative overview to guide the selection of optimal conditions for the coupling with this compound.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylboronic acidPd(OAc)₂ (0.1)IPr-HCl (0.2)K₂CO₃ (2.0)Acetonitrile/Water (1:1)8012>95
22-BromopyridinePhenylboronic acidPd(OAc)₂ (cat.)Benzimidazolium saltK₂CO₃ (cat.)Not specifiedMW-High
3Aryl Bromide2-PyridylboronatePd₂(dba)₃ (1.0-1.5)Ligand 1 (3.0-4.5)KF (3.0)Dioxane10012-2474-82
46-Chloropurine derivativePhenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃ (1.25)Toluene100-High
5Aryl BromidePhenylboronic acidPd-NHC-MIL-101(Cr) (0.6)-K₂CO₃ (1.5)Water85-High
62,6-Dichloropurine derivativePhenylboronic acid (1 equiv)Pd(PPh₃)₄ (cat.)-K₂CO₃ (cat.)Toluene100-77

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl) (4 mol%) or a similar N-heterocyclic carbene (NHC) ligand precursor

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF/water)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), IPr-HCl (0.04 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-2,6-dibromopyridine.[3]

Mandatory Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base in a Schlenk Flask under Inert Atmosphere solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir the Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Cool, Dilute with Organic Solvent, and Wash with Water and Brine monitoring->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure 3-Aryl-2,6-dibromopyridine purification->product

Caption: A typical experimental workflow for Suzuki coupling reactions.

G Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L_n pd_complex1 R-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)L_n-Ar pd_complex1->pd_complex2 transmetalation Transmetalation boronate [ArB(OH)₃]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid ArB(OH)₂ base->boronic_acid boronic_acid->boronate pd_complex2->pd0 reductive_elimination Reductive Elimination product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Catalyst and Base Selection in Reactions Involving (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting optimal catalysts and bases for cross-coupling reactions involving (2,6-Dibromopyridin-3-yl)boronic acid. This versatile building block is a key intermediate in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail catalyst and base considerations, present quantitative data for catalyst systems, and provide detailed experimental protocols for Suzuki-Miyaura coupling reactions.

Introduction to this compound in Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The presence of two bromine atoms on the pyridine ring offers opportunities for selective mono- or di-functionalization by carefully tuning the reaction conditions. The electron-deficient nature of the pyridine ring can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle, making the judicious selection of catalyst, ligand, and base crucial for achieving high yields and selectivity.

Catalyst and Base Selection: A Comparative Overview

The success of a Suzuki-Miyaura coupling reaction with this compound is highly dependent on the choice of the palladium catalyst, its associated ligand, and the base. The base plays a critical role in the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.

Palladium Catalysts and Ligands

A variety of palladium sources and phosphine ligands have been successfully employed in Suzuki-Miyaura reactions of pyridylboronic acids and related compounds. The ligand's steric bulk and electronic properties are key to promoting the oxidative addition and reductive elimination steps of the catalytic cycle and preventing catalyst deactivation.

Bases

Inorganic bases are most commonly used to facilitate the transmetalation step. The choice of base can significantly impact the reaction rate and yield, and can also influence the stability of the boronic acid, with stronger bases sometimes leading to protodeboronation.

The following table summarizes the performance of various catalyst and base systems in Suzuki-Miyaura coupling reactions involving substrates structurally related to this compound, providing a predictive framework for reaction optimization.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol (4:1)Reflux2-2435-100[1]A versatile and common catalyst system. Microwave irradiation can significantly shorten reaction times.[1]
Pd(dppf)Cl₂dppfK₂CO₃DME802HighEffective for di-arylation of dihalopyridines.
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O11012-2474-91[2]Bulky, electron-rich ligands like SPhos are often effective for challenging substrates.[2]
Pd(OAc)₂PPh₃Na₂CO₃1,4-Dioxane/H₂OReflux867-69[3]A common and cost-effective palladium source.
Pd(PPh₃)₄NoneCs₂CO₃THF8016>95Stronger base can be beneficial for less reactive partners.

Experimental Protocols

The following are detailed protocols for typical Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e-g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed toluene/ethanol solvent mixture via syringe.

  • Heat the reaction mixture to reflux (or in a microwave reactor at a set temperature) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields.

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (4:1 mixture, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl bromide, potassium carbonate, and Pd(PPh₃)₄.

  • Add the degassed toluene/ethanol solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1.

Visualization of Key Processes

To better understand the selection process and the reaction mechanism, the following diagrams are provided.

Catalyst_Selection_Workflow cluster_0 Reaction Planning cluster_1 Initial Screening cluster_2 Optimization A Define Coupling Partners: This compound + Aryl Halide B Review Literature for Similar Substrates A->B C Select Initial Catalyst System (e.g., Pd(PPh3)4 / K2CO3) B->C D Perform Small-Scale Test Reaction C->D E Analyze Results (TLC, LC-MS) Yield & Purity D->E F Vary Catalyst/Ligand (e.g., Pd(dppf)Cl2, SPhos) E->F Low Yield or Side Products G Vary Base (e.g., K3PO4, Cs2CO3) E->G Low Yield or Side Products H Vary Solvent & Temperature E->H Low Yield or Side Products I Optimized Conditions E->I High Yield & Purity F->D G->D H->D

Catalyst and Base Selection Workflow

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)₂ + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols: Solvent Effects in Suzuki Reactions of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, selectivity, and rate. This document provides detailed application notes and protocols concerning the solvent effects in the Suzuki reaction of (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of studies focusing specifically on this compound, the following protocols and data are based on established knowledge of Suzuki reactions with structurally similar dihalopyridines and heteroaryl boronic acids.

The Role of the Solvent in Suzuki-Miyaura Cross-Coupling

Solvents in Suzuki-Miyaura reactions play a multifaceted role beyond simply dissolving the reactants. Key functions include:

  • Solubilizing Reagents: Ensuring all components, including the palladium catalyst, organoboron compound, halide, and base, are in the appropriate phase for reaction.

  • Influencing Catalyst Activity: The solvent can affect the coordination sphere of the palladium catalyst, influencing its activity and stability.

  • Mediating Base Strength: The efficacy of the inorganic base used is often dependent on its solubility and dissociation in the chosen solvent system. Aqueous mixtures are frequently employed to facilitate the action of bases like carbonates and phosphates.

  • Affecting Reaction Pathway and Selectivity: In substrates with multiple reactive sites, the solvent can influence which site undergoes oxidative addition to the palladium catalyst, thereby controlling the regioselectivity of the reaction.[1] Polar aprotic solvents can sometimes alter the selectivity of the reaction compared to nonpolar or protic solvents.[1]

Experimental Data: Solvent Effects on Suzuki-Miyaura Reactions of Dihalopyridines

EntryDihalopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference
12,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001277Based on similar reactions[2]
22,6-DichloropyridinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O901685Based on general protocols
32,6-DibromopyridinePhenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene110892Based on similar reactions
42,6-DibromopyridinePhenylboronic acidPd(OAc)₂ (2) / XPhos (4)Cs₂CO₃THF/H₂O801288Based on general protocols
53,5-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O100295Extrapolated from similar systems[3][4]

Note: The yields and reaction conditions presented are illustrative and may require optimization for the specific coupling of this compound with a given aryl halide.

Experimental Protocols

The following are detailed, generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound, with variations for different solvent systems.

Protocol 1: Anhydrous Toluene System

This protocol is suitable for reactions where the base and other reagents are sufficiently soluble in a non-aqueous solvent.

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

  • Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), and the anhydrous base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Biphasic System (e.g., 1,4-Dioxane/Water)

This is a very common and robust system for Suzuki reactions, particularly effective with water-soluble bases like Na₂CO₃ or K₂CO₃.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Inorganic base (e.g., Na₂CO₃ or K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Reaction vessel with a condenser and magnetic stir bar

  • Inert gas supply

Procedure:

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add 1,4-dioxane and water in a suitable ratio (e.g., 3:1 to 5:1 v/v).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes, or by freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for studying solvent effects.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L_n-Ar' Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArBOH Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ ArBOH->Borate Base Base Base->Borate RX R-X RX->OxAdd Borate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Reaction Parameters (Substrates, Catalyst, Base) setup Prepare Parallel Reactions start->setup solvent_a Solvent System A (e.g., Toluene/H₂O) setup->solvent_a solvent_b Solvent System B (e.g., 1,4-Dioxane/H₂O) setup->solvent_b solvent_c Solvent System C (e.g., DMF/H₂O) setup->solvent_c run Execute Reactions (Heating, Stirring) solvent_a->run solvent_b->run solvent_c->run monitoring Monitor Progress (TLC, LC-MS) run->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Results (Yield, Purity) workup->analysis conclusion Conclusion: Identify Optimal Solvent analysis->conclusion

Caption: Workflow for screening solvent effects in a Suzuki-Miyaura reaction.

Conclusion

The choice of solvent is a critical parameter for the successful execution of Suzuki-Miyaura cross-coupling reactions involving this compound. While a universally optimal solvent does not exist, aqueous mixtures of ethers like 1,4-dioxane or THF, or aromatic hydrocarbons such as toluene, are excellent starting points for optimization. For electron-rich systems, anhydrous conditions might be preferable, while for challenging couplings, polar aprotic solvents like DMF can be beneficial, although they may require higher temperatures. The provided protocols and workflow offer a solid foundation for researchers to systematically investigate and optimize the solvent system for their specific synthetic needs, ultimately leading to higher yields and purities of the desired biaryl products.

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures. This document provides detailed application notes and experimental protocols for the large-scale synthesis of substituted pyridines using this versatile reagent. The protocols are designed to be scalable and applicable in drug discovery and development settings.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. The ability to functionalize the pyridine ring with precision is therefore of paramount importance in the synthesis of novel therapeutic agents. This compound serves as a valuable synthon, offering a handle for the introduction of various aryl and heteroaryl substituents at the 3-position of a dibrominated pyridine core. The two bromine atoms provide orthogonal sites for subsequent functionalization, allowing for the creation of diverse and complex molecular architectures.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.[1][2][3] This reaction is favored in pharmaceutical manufacturing due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[4][5][6]

This document outlines a detailed protocol for a Suzuki-Miyaura coupling reaction on a multi-gram scale, providing researchers with a practical guide for the synthesis of key pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The use of this compound is particularly advantageous for the synthesis of unsymmetrically 2,6-disubstituted pyridines. The general strategy involves:

  • Suzuki-Miyaura Coupling: The boronic acid at the 3-position is first coupled with an aryl or heteroaryl halide to introduce the first point of diversity.

  • Sequential Functionalization: The remaining bromine atoms at the 2- and 6-positions can then be selectively functionalized through various cross-coupling reactions (e.g., another Suzuki coupling, Buchwald-Hartwig amination, Sonogashira coupling) or nucleophilic aromatic substitution.

This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

Protocol 1: Large-Scale Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide. The quantities provided are for a representative large-scale synthesis.

Materials and Equipment:

  • This compound

  • Aryl Halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • 1,4-Dioxane

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Jacketed reactor with overhead stirrer, condenser, and temperature probe

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Scheme:

Procedure:

  • Reactor Setup: To a clean and dry jacketed reactor equipped with an overhead stirrer, condenser, and nitrogen/argon inlet, add this compound (1.0 eq) and the selected aryl halide (1.1 eq).

  • Addition of Base and Catalyst: Add anhydrous potassium carbonate (2.5 eq) to the reactor. In a separate flask, weigh Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and add it to the reactor.

  • Inert Atmosphere: Seal the reactor and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reactor via a cannula or addition funnel. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture (typically 5-10 mL per gram of the limiting reagent).

  • Reaction: Begin stirring and heat the reaction mixture to 90-100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10% of the total volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,6-dibromo-3-arylpyridine product.

Quantitative Data (Representative)

The following table provides representative quantitative data for the Suzuki-Miyaura coupling of this compound with two different aryl halides.

EntryAryl HalideThis compound (g)Aryl Halide (g)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole50.038.832.5Dioxane/H₂O (4:1)951285
21-Iodonaphthalene50.053.232.5Toluene/Ethanol/H₂O (4:1:1)1001482

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Boronic Acid, Aryl Halide, Base, and Catalyst B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat to 90-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Wash and Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J suzuki_cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)-OH(L2) ArPdX->ArPdOH Ligand Exchange ArPdR Ar-Pd(II)-R(L2) ArPdOH->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR ArX Ar-X ArX->ArPdX RBOH R-B(OH)2 Borate [R-B(OH)3]- RBOH->Borate Base Base (e.g., OH-) Base->Borate Borate->ArPdR

References

Application Notes and Protocols: The Use of (2,6-Dibromopyridin-3-yl)boronic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dibromopyridin-3-yl)boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for agrochemicals. Its utility stems from the presence of two reactive bromine atoms and a boronic acid moiety on a pyridine core, allowing for sequential and site-selective cross-coupling reactions. This enables the introduction of diverse functionalities to create novel pesticides, including herbicides, fungicides, and insecticides. The Suzuki-Miyaura cross-coupling reaction is a primary transformation involving this reagent, facilitating the formation of carbon-carbon bonds with various aryl and heteroaryl partners.

While direct synthesis of a commercial agrochemical from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of modern herbicides, such as those in the picolinic acid class. A notable example is the synthetic auxin herbicide florpyrauxifen-benzyl, which features a 6-substituted picolinic acid core. Research into this class of herbicides has led to the development of numerous analogues, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which exhibit potent herbicidal activity.[1][2][3][4][5][6][7]

This document provides a detailed application note on the use of this compound and its conceptual application in the synthesis of picolinate herbicides, along with a representative experimental protocol.

Application in the Synthesis of Picolinate Herbicides

The synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides serves as an excellent model to illustrate the potential application of this compound derivatives. The core of this synthetic strategy involves the coupling of a functionalized pyridine with a substituted pyrazole.

The general synthetic approach involves the reaction of a suitably substituted pyridine with a pyrazole derivative. While the provided search results do not explicitly start with this compound, a plausible synthetic route can be conceptualized where one of the bromine atoms is selectively displaced by a pyrazole, and the other bromine atom is subsequently converted to a carboxylic acid or another functional group. The boronic acid functionality would be instrumental in a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position if desired for structural diversity.

The following table summarizes the herbicidal activity of several 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds against various weeds, demonstrating the potency of this class of agrochemicals.

Table 1: Herbicidal Activity of Representative 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic Acid Derivatives [1]

Compound IDR Group on Phenyl RingTest WeedGrowth Inhibition (%) at 150 g/ha
S2012-FAbutilon theophrasti90
S2012-FAmaranthus retroflexus100
S2012-FEchinochloa crus-galli40
S2023-FAbutilon theophrasti85
S2023-FAmaranthus retroflexus100
S2023-FEchinochloa crus-galli30
S2034-FAbutilon theophrasti95
S2034-FAmaranthus retroflexus100
S2034-FEchinochloa crus-galli50

Experimental Protocol: Synthesis of a 4-Amino-6-(5-aryl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinonitrile Intermediate

This protocol describes a key step in the synthesis of the picolinate herbicide scaffold, illustrating the coupling of a substituted pyrazole to a pyridine core. This is analogous to a potential reaction involving a derivative of this compound.

Reaction Scheme:

G Pyridine Substituted Pyridine Intermediate Picolinonitrile Intermediate Pyridine->Intermediate Reaction Pyrazole Aryl-Substituted Pyrazole Pyrazole->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate

A conceptual synthetic step.

Materials:

  • 4-Amino-3,5,6-trichloro-2-picolinonitrile

  • 5-(2-fluorophenyl)-1H-pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-amino-3,5,6-trichloro-2-picolinonitrile (1.0 eq) in DMF, add 5-(2-fluorophenyl)-1H-pyrazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-(5-(2-fluorophenyl)-1H-pyrazol-1-yl)-3,5-dichloro-2-picolinonitrile.

Synthetic Pathway and Logic

The overall synthesis of the target herbicidal picolinic acids involves a multi-step process. The following diagram illustrates a logical workflow for the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.

G A Starting Pyridine (e.g., 4-amino-3,5,6-trichloro-2-picolinonitrile) C Nucleophilic Aromatic Substitution A->C B Aryl-Substituted Pyrazole B->C D Coupled Intermediate (Picolinonitrile derivative) C->D Coupling Reaction E Hydrolysis D->E Nitrile to Carboxylic Acid G Fluorination (optional) D->G F Final Product (Picolinic Acid Herbicide) E->F G->E

Synthetic workflow for picolinate herbicides.

Conclusion

This compound represents a valuable, though not yet widely documented in commercial synthesis, starting material for the development of novel agrochemicals. Its potential lies in the strategic, sequential functionalization of the pyridine ring through cross-coupling reactions. The synthesis of potent 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid herbicides provides a strong conceptual framework for the application of such building blocks. The provided protocols and data highlight the methodologies and potential outcomes of employing pyridine-based boronic acids in the discovery and development of next-generation crop protection agents. Further research into the specific applications of this compound is warranted to fully exploit its synthetic potential in agrochemical research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in Suzuki coupling reactions involving (2,6-Dibromopyridin-3-yl)boronic acid.

Troubleshooting Guide: Low or No Product Yield

Low yields in Suzuki coupling reactions with substituted bromopyridines can arise from multiple factors. The presence of the pyridine nitrogen, in particular, can lead to catalyst inhibition. The following guide provides a systematic approach to troubleshooting these issues.

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary causes and how can I address them?

Answer: Low yields in this specific coupling can often be attributed to one or more of the following factors. Systematically addressing each of these potential issues can help improve your reaction outcome.

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][2][3]

  • Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.

    • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is a common side reaction for heteroaromatic boronic acids and can be promoted by aqueous bases and high temperatures.[1][4]

      • Solution: Use anhydrous solvents, minimize reaction time, or consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[1][3]

    • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can be an issue. This is often promoted by the presence of oxygen.[1][5]

      • Solution: Ensure that all solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[5][6]

    • Dehalogenation: The bromo group can be replaced by a hydrogen atom.

      • Solution: Screening different bases and solvents may help to minimize this side reaction.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, base, and solvent are all critical for a successful Suzuki coupling.

    • Solution: A screening of different reaction parameters is often necessary to find the optimal conditions for your specific substrates. Refer to the tables below for common starting points.

  • Poor Reagent Quality: The purity and stability of your starting materials are crucial.

    • Solution: Use fresh or purified this compound. Boronic acids can degrade over time. Ensure your aryl halide coupling partner is also of high purity.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more likely to react in a Suzuki coupling?

A1: In dihalogenated pyridines, the relative reactivity of the halogen atoms depends on both electronic and steric factors. The bromine at the 2-position is adjacent to the nitrogen, which can influence its reactivity. A survey of site-selectivity in Suzuki-Miyaura couplings of heteroaryl halides suggests that the more electrophilic carbon-halogen bond will typically react preferentially.[7] However, the specific outcome can be highly dependent on the chosen catalyst, ligand, and reaction conditions. It is recommended to perform a small-scale reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.

Q2: What are the best starting conditions for a Suzuki coupling with this compound?

A2: A good starting point for the Suzuki coupling of bromopyridine derivatives often involves a palladium catalyst with a bulky phosphine ligand.[1][2] For example, you could start with Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source and a ligand such as SPhos or XPhos. A common base is K₃PO₄ or K₂CO₃, and a suitable solvent system is often a mixture of an organic solvent like 1,4-dioxane or toluene with water.[8][9]

Q3: My boronic acid appears to be decomposing during the reaction. What can I do?

A3: As mentioned in the troubleshooting guide, protodeboronation is a common issue with heteroaromatic boronic acids.[1][4] To mitigate this, you can try using anhydrous conditions, lowering the reaction temperature, or reducing the reaction time. Alternatively, converting the boronic acid to a more robust derivative, such as a pinacol ester or a potassium trifluoroborate salt, can prevent decomposition.[1][3]

Q4: How can I minimize the formation of homocoupled byproducts?

A4: Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][5] To minimize this side reaction, it is critical to thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas through them for an extended period) and to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

Data Presentation

The following tables summarize common conditions used for Suzuki coupling reactions of bromopyridines, which can serve as a starting point for optimizing your reaction with this compound.

Table 1: Comparison of Catalysts and Ligands for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)2-5A classic catalyst, but may be less effective for challenging substrates.[8]
Pd(OAc)₂SPhos1-3 (Pd), 2-6 (Ligand)Bulky, electron-rich ligand, often effective for heteroaryl couplings.[1]
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Another highly effective Buchwald ligand for difficult couplings.[3]
PdCl₂(dppf)dppf (in catalyst)3-5A versatile catalyst, often used for a wide range of Suzuki reactions.

Table 2: Common Bases and Solvents for Suzuki Coupling of Bromopyridines

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O80-100A widely used and effective base-solvent combination.[9]
K₃PO₄Toluene / H₂O90-110A stronger base that can be beneficial for less reactive substrates.[3][8]
Cs₂CO₃DMF100-120Often used in more challenging couplings.[6]
Na₂CO₃Ethanol / H₂O80-90A milder base, can be useful if substrates are base-sensitive.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for the specific aryl halide being coupled with this compound.

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[3][9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation_Step Pd(II)_Complex->Transmetalation_Step Pd(II)_Intermediate R1-Pd(II)-R2 Transmetalation_Step->Pd(II)_Intermediate Reductive_Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 Base Base Boronic_Acid->Base Activation Base->Transmetalation_Step [R-B(OH)3]- Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Stability (Boronic Acid, Aryl Halide) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents Thoroughly) check_reagents->check_atmosphere catalyst_issue Potential Catalyst Inhibition? check_atmosphere->catalyst_issue ligand_screen Screen Bulky Ligands (e.g., SPhos, XPhos) catalyst_issue->ligand_screen Yes side_reactions Evidence of Side Reactions? (Protodeboronation, Homocoupling) catalyst_issue->side_reactions No ligand_screen->side_reactions protodeboronation_sol Address Protodeboronation: - Use Anhydrous Solvents - Use Boronic Ester/Trifluoroborate side_reactions->protodeboronation_sol Protodeboronation homocoupling_sol Address Homocoupling: - Rigorous Degassing side_reactions->homocoupling_sol Homocoupling optimize_conditions Screen Reaction Conditions (Base, Solvent, Temperature) side_reactions->optimize_conditions No obvious side reactions protodeboronation_sol->optimize_conditions homocoupling_sol->optimize_conditions success Improved Yield optimize_conditions->success Logical_Relationships cluster_reactants Reactants & Reagents cluster_issues Potential Issues cluster_solutions Solutions & Mitigations boronic_acid This compound inhibition Catalyst Inhibition (Pyridine Coordination) boronic_acid->inhibition causes protodeboronation Protodeboronation boronic_acid->protodeboronation susceptible to homocoupling Homocoupling boronic_acid->homocoupling can undergo aryl_halide Aryl Halide (Coupling Partner) catalyst Palladium Catalyst (e.g., Pd(OAc)₂) ligand Ligand (e.g., SPhos) ligand->inhibition prevents base Base (e.g., K₃PO₄) base->protodeboronation can promote solvent Solvent (e.g., Dioxane/H₂O) solvent->protodeboronation influences bulky_ligand Use Bulky, Electron-Rich Ligands inhibition->bulky_ligand mitigated by anhydrous Anhydrous Conditions / Boronic Esters protodeboronation->anhydrous mitigated by degassing Thorough Degassing homocoupling->degassing mitigated by

References

Technical Support Center: Troubleshooting Side Products in (2,6-Dibromopyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Dibromopyridin-3-yl)boronic acid in cross-coupling reactions. The focus is on identifying and mitigating the formation of common side products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The two most prevalent side products in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions involving this compound are the result of protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, yielding 2,6-dibromopyridine. This side reaction is a significant issue as it consumes the boronic acid, leading to reduced yields of the desired product.[1] Pyridylboronic acids, in general, are susceptible to this decomposition pathway.

  • Homocoupling: This undesired reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (3,3'-bis(2,6-dibromopyridine)). This not only consumes the starting material but also complicates purification due to the potential for the homocoupled product to have similar chromatographic properties to the desired product.

Q2: What factors promote the formation of these side products?

A2: Several factors can influence the extent of protodeboronation and homocoupling:

  • Oxygen: The presence of oxygen can promote the homocoupling of boronic acids. It is believed that oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.

  • Temperature: Higher reaction temperatures can accelerate the rates of both protodeboronation and homocoupling.

  • Base: The choice and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases or high concentrations can increase the rate of protodeboronation.

  • Solvent: The presence of protic solvents, especially water, can facilitate protodeboronation. However, a certain amount of water is often necessary for the Suzuki-Miyaura catalytic cycle to proceed efficiently.

  • Catalyst System: The choice of palladium precursor and ligand can significantly impact the relative rates of the desired cross-coupling and undesired side reactions.

Q3: How can I monitor the formation of side products during my reaction?

A3: Regular monitoring of the reaction progress is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of both the desired product and major byproducts. Comparing the reaction mixture to authentic samples of the starting materials and potential side products (if available) can aid in identification.

Troubleshooting Guides

Problem 1: Significant Formation of 2,6-Dibromopyridine (Protodeboronation Product)

This is a common issue, particularly with heteroarylboronic acids. The following steps can help to minimize protodeboronation.

Logical Troubleshooting Workflow for Protodeboronation

protodeboronation_troubleshooting cluster_solutions Potential Solutions start High Protodeboronation Observed base Modify Base start->base Is a strong base used? temp Lower Temperature base->temp Switch to weaker base (e.g., K₂CO₃, K₃PO₄) catalyst Optimize Catalyst System temp->catalyst Is reaction at high temp? boronate Use Boronic Ester/MIDA Boronate catalyst->boronate Is catalyst turnover slow? end Reduced Protodeboronation boronate->end Use slow-release strategy

Caption: Troubleshooting workflow for high protodeboronation.

Recommended Actions & Protocols:

StrategyRecommendationRationale
Base Selection Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Use the minimum effective amount of base.Strong bases can accelerate the decomposition of the boronic acid.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start with lower temperatures (e.g., 60-80 °C) and gradually increase if necessary.Higher temperatures increase the rate of protodeboronation.
Catalyst & Ligand Use a highly active palladium catalyst and ligand system that promotes rapid catalytic turnover. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective.A faster catalytic cycle for the desired reaction can outcompete the slower protodeboronation side reaction.
Boronic Acid Surrogate Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.These derivatives can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.
Solvent System While some water is often necessary, minimize the amount of protic solvent. Use degassed anhydrous solvents and add a minimal, controlled amount of water.Water is a proton source for protodeboronation.
Problem 2: Significant Formation of 3,3'-bis(2,6-dibromopyridine) (Homocoupling Product)

Homocoupling is often promoted by the presence of oxygen or the use of Pd(II) precatalysts.

Logical Troubleshooting Workflow for Homocoupling

homocoupling_troubleshooting cluster_solutions Potential Solutions start High Homocoupling Observed degas Improve Degassing start->degas Is the reaction mixture properly deoxygenated? catalyst Change Pd Source degas->catalyst Perform freeze-pump-thaw or sparge with inert gas ligand Optimize Ligand catalyst->ligand Using a Pd(II) precatalyst? addition Slow Addition of Boronic Acid ligand->addition Switch to a Pd(0) source end Reduced Homocoupling addition->end Use bulky, electron-rich ligands

Caption: Troubleshooting workflow for high homocoupling.

Recommended Actions & Protocols:

StrategyRecommendationRationale
Inert Atmosphere Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.Oxygen promotes the formation of Pd(II) species that can lead to homocoupling.
Palladium Source Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.Pd(II) precatalysts can react directly with the boronic acid to form the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.These ligands can accelerate the desired cross-coupling pathway and sterically hinder the formation of intermediates that lead to homocoupling.
Slow Addition If homocoupling persists, consider adding the this compound solution slowly to the reaction mixture via a syringe pump.This maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with a Dihalopyridine Derivative

This protocol is a general starting point and should be optimized for the specific coupling partner.

Reaction Setup Workflow

reaction_setup reagents 1. Combine Aryl Halide, Boronic Acid, and Base in a Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst and Ligand solvent->catalyst heat 5. Heat to Desired Temperature catalyst->heat monitor 6. Monitor Reaction by TLC/LC-MS heat->monitor workup 7. Aqueous Workup and Extraction monitor->workup purify 8. Purify by Column Chromatography workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Reagents and Conditions:

ComponentSuggested Starting PointRange for Optimization
This compound 1.2 equivalents1.1 - 1.5 equivalents
Aryl/Heteroaryl Halide 1.0 equivalent---
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Explore other Pd(0) or Pd(II) sources and ligands
Base K₂CO₃ (2.0 equivalents)K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)DMF, THF with varying amounts of water
Temperature 80 °C60 - 110 °C
Reaction Time 12-24 hoursMonitor until completion

Procedure:

  • To a dry Schlenk flask, add the aryl/heteroaryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: Due to the presence of two bromine atoms on the pyridine ring, mono- and di-substituted products are possible depending on the stoichiometry of the coupling partner and the reaction conditions. Careful control of the equivalents of the boronic acid is necessary to achieve selective mono-arylation.

This technical support guide provides a starting point for troubleshooting and optimizing reactions involving this compound. Given the limited specific data for this compound, a systematic approach to optimizing the reaction conditions is highly recommended.

References

Technical Support Center: Optimization of Reaction Conditions for (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2,6-Dibromopyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of substituted pyridine derivatives. These derivatives are important scaffolds in medicinal chemistry and materials science.

Q2: How should I store this compound to ensure its stability?

A2: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Proper storage is crucial to prevent degradation and ensure reproducible results in your reactions.

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction with this compound?

A3: The success of a Suzuki-Miyaura coupling reaction depends on several factors. The critical parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay of these factors will determine the reaction yield and purity of the desired product.

Q4: Can I use this compound in other cross-coupling reactions?

A4: While primarily used in Suzuki-Miyaura couplings, boronic acids can also participate in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, for the formation of carbon-heteroatom bonds. However, reaction conditions will need to be specifically optimized for these transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Low or No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst that is more stable to air and moisture.
Inappropriate Ligand The choice of phosphine ligand is crucial. For sterically hindered or electronically challenging substrates, bulky and electron-rich ligands often give better results. Screen a variety of ligands to find the optimal one for your specific coupling partners.
Incorrect Base The base plays a critical role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base may also depend on the solvent system.
Poor Solvent Choice The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and an aqueous solution is often used. Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.
Low Reaction Temperature Some Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate. If you are observing low conversion, consider increasing the reaction temperature.
Presence of Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Protodeborylation The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This can be exacerbated by high temperatures and the presence of water.Use anhydrous solvents and reagents if possible. Alternatively, using a milder base or a boronic ester derivative can reduce the rate of protodeborylation.
Dehalogenation of the Product One or both of the bromine atoms on the pyridine ring are replaced by hydrogen.This can sometimes be minimized by optimizing the catalyst and ligand system or by adjusting the reaction time and temperature.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of a generic 2-halopyridine with an arylboronic acid, which can be used as a starting point for the optimization of reactions with this compound.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O100Moderate
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane/H₂O110High
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃DMF120High
4PdCl₂(dppf) (3)-Na₂CO₃DME/H₂O85Moderate

Note: Yields are qualitative and will vary depending on the specific coupling partners.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific conditions is highly recommended.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Check Reagent Purity and Activity (Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Pre-catalyst, Ligand) check_conditions->optimize_catalyst Conditions Correct optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Improved Yield optimize_solvent->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)-R' L_n transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product_label R-R' reductive_elimination->product_label rx_label R-X rx_label->oxidative_addition boronic_acid_label R'-B(OH)₂ + Base boronic_acid_label->transmetalation

Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Technical Support Center: Purification of Products from (2,6-Dibromopyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in purifying reaction products derived from (2,6-Dibromopyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling?

A1: The most prevalent impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound and the corresponding coupling partner (e.g., aryl halide).

  • Catalyst-Derived Impurities: Residual palladium catalyst, which can cause discoloration (grey or black) and interfere with downstream applications.[1][2]

  • Side-Reaction Products:

    • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, resulting in 2,6-dibromopyridine. This is a well-known undesired side reaction for boronic acids.[3]

    • Homocoupling Product: The boronic acid couples with itself to form a symmetrical biaryl species. This is often promoted by the presence of oxygen.[4][5]

  • Reagent-Derived Impurities: Unconsumed base, byproducts from the base, and degraded phosphine ligands.

  • Solvents: Residual solvents from the reaction or workup.[6]

Q2: My purified product is a yellow or brown oil/solid when it should be colorless. What is the cause?

A2: Discoloration often indicates the presence of impurities.[7] For products derived from Suzuki-Miyaura reactions, a grey or black color is typically due to residual palladium catalyst.[1] Yellow or brown hues can result from degradation products or persistent organic impurities. Prolonged exposure of many pyridine derivatives to air and light can also lead to the formation of colored byproducts.[7] It is highly recommended to analyze the sample by NMR, LC-MS, or GC-MS to identify the contaminants.

Q3: Which primary purification method should I choose for my 2,6-dibromo-3-arylpyridine product?

A3: The optimal method depends on the product's properties and the nature of the impurities.

  • Acid-Base Extraction: Highly effective for separating the basic pyridine product from non-basic impurities like the homocoupling byproduct and unreacted aryl halides.[7]

  • Column Chromatography: Useful for separating compounds with different polarities, but can be challenging for pyridine derivatives due to their basicity causing streaking on silica gel.[8][9]

  • Recrystallization: An excellent choice for obtaining high-purity solid products, assuming a suitable solvent system can be identified.[10][11]

  • Palladium Scavengers: Specifically designed to remove residual palladium catalyst and are often used as a polishing step after initial purification.[2][12][13]

A general workflow for selecting a purification strategy is outlined below.

Purification_Strategy_Workflow start Crude Reaction Mixture extraction Perform Acid-Base Extraction start->extraction is_solid Is the Product a Solid? extraction->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No check_pd Check for Palladium Residue (e.g., by color or ICP-MS) recrystallize->check_pd chromatography->check_pd scavenger Treat with Palladium Scavenger check_pd->scavenger Yes (Color > white/off-white) final_product Pure Product check_pd->final_product No (Colorless/White) scavenger->final_product

Caption: A workflow for selecting a purification strategy.

Troubleshooting Guides

Column Chromatography Issues

Problem: My pyridine-containing product is streaking or not moving off the baseline of the silica gel column.

  • Cause: Pyridine derivatives are basic and can interact strongly with the acidic silica gel surface, leading to poor separation and recovery.[14]

  • Solution:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent.[14] This deactivates the acidic sites on the silica, allowing the product to elute more cleanly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography).

    • Pre-treat the Silica: Create a slurry of the silica gel with the eluent containing the basic modifier and let it stand for a few minutes before packing the column.

Column_Chromatography_Troubleshooting start Product Streaking on Silica Column add_base Add 0.1-1% Triethylamine or Pyridine to Eluent start->add_base check_result1 Is Streaking Resolved? add_base->check_result1 use_alumina Switch to Neutral or Basic Alumina Stationary Phase check_result1->use_alumina No success Successful Separation check_result1->success Yes check_result2 Is Separation Improved? use_alumina->check_result2 reverse_phase Consider Reverse-Phase Chromatography (C18) check_result2->reverse_phase No check_result2->success Yes

Caption: Troubleshooting guide for column chromatography.

Recrystallization Issues

Problem: My product "oils out" instead of forming crystals.

  • Cause: This occurs when the solute comes out of the solution as a liquid instead of a solid. It often happens if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the product.[10]

  • Solution:

    • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to make the solution slightly more dilute.[10]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of an ordered crystal lattice.

    • Scratching/Seeding: Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. If available, add a single seed crystal of the pure compound.[11]

    • Change Solvent System: The chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs.[10]

Recrystallization_Troubleshooting start Product Oiled Out reheat Re-heat to Dissolve Oil, Add Small Amount of Hot Solvent start->reheat slow_cool Cool Slowly to Room Temperature reheat->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals scratch_seed Try Scratching Flask or Adding a Seed Crystal check_crystals->scratch_seed No success Crystallization Successful check_crystals->success Yes check_again Crystals Formed? scratch_seed->check_again change_solvent Re-evaluate and Change Solvent System check_again->change_solvent No check_again->success Yes

Caption: Troubleshooting guide for recrystallization.

Palladium Removal Issues

Problem: My final product is grey or black, indicating palladium contamination.

  • Cause: Homogeneous palladium catalysts used in cross-coupling reactions can be difficult to remove completely using standard purification techniques like chromatography or recrystallization.[2]

  • Solution:

    • Use a Palladium Scavenger: Treat a solution of your crude or purified product with a solid-supported palladium scavenger. These are typically silica or polymer resins functionalized with groups (e.g., thiols, amines) that chelate palladium.[1][12]

    • Activated Carbon: Stirring the product solution with activated carbon can sometimes adsorb residual palladium, although this can lead to product loss.

    • Aqueous Washes: Certain aqueous solutions, like those containing N-acetylcysteine, can help extract palladium into the aqueous phase.[15]

Scavenger TypeTypical Starting Pd (ppm)Typical Final Pd (ppm)Reference
Biotage® MP-TMT500 - 800< 10[2]
PhosphonicS SPM32~2100 (from Pd(OAc)₂)< 32 (after 2h)[1]
Silica-Based Thiol ScavengersVariesCan reach low ppm levels[12]

Experimental Protocols

Protocol 1: General Acid-Base Extraction

This protocol is designed to separate the basic pyridine product from neutral or acidic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) two to three times. Combine the acidic aqueous layers. The basic pyridine product will be protonated and move into the aqueous phase.[7]

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.[7]

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is >10. The free pyridine base will precipitate or form an oil.[7]

  • Back-Extraction: Extract the liberated pyridine product back into an organic solvent (e.g., ethyl acetate, DCM) three times.[7]

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[7]

Protocol 2: Palladium Removal with a Scavenger Resin

This protocol describes a general method for removing residual palladium catalyst.

Palladium_Scavenging_Workflow start Dissolve Crude Product in an Organic Solvent (e.g., Toluene, THF, MeCN) add_scavenger Add Scavenger Resin (e.g., 5-10 wt. equivalents) start->add_scavenger stir Stir Mixture at RT or Elevated Temperature (e.g., 40-60 °C) for 2-24 hours add_scavenger->stir filter Filter the Mixture to Remove the Solid Resin stir->filter rinse Rinse the Resin with Fresh Solvent filter->rinse concentrate Combine Filtrate and Rinses, Concentrate Under Reduced Pressure rinse->concentrate end Palladium-Free Product concentrate->end

Caption: An experimental workflow for palladium scavenging.

Methodology:

  • Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., acetonitrile, toluene, THF).

  • Add Scavenger: Add the scavenger resin (e.g., Biotage® MP-TMT, PhosphonicS SPM32) to the solution. The amount needed depends on the level of contamination but is typically 5-10 weight equivalents relative to the theoretical amount of palladium.[2]

  • Stir: Stir the resulting slurry at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours. The progress can be monitored by the solution becoming colorless.[1]

  • Filter: Once the scavenging is complete, filter the mixture through a pad of celite or a filter paper to remove the solid resin.

  • Rinse and Concentrate: Rinse the resin with fresh solvent to recover any adsorbed product. Combine the filtrate and rinses, and remove the solvent under reduced pressure.

References

preventing deboronation of (2,6-Dibromopyridin-3-yl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during reactions involving (2,6-Dibromopyridin-3-yl)boronic acid, with a primary focus on preventing its deboronation.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions to introduce a di-brominated pyridine moiety. However, its electron-deficient nature, exacerbated by the two ortho-bromo substituents, makes it particularly susceptible to protodeboronation, a common side reaction that cleaves the C-B bond and reduces product yield. This guide provides practical solutions to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound prone to it?

A1: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the reagent. This reaction is often catalyzed by aqueous acids or bases. This compound is highly susceptible due to the strong electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen, which destabilize the carbon-boron bond.

Q2: What are the primary factors that promote the deboronation of this compound?

A2: The key factors include:

  • Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.

  • Basic Conditions: High pH can lead to the formation of a more reactive boronate anion, which can accelerate deboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.

  • Prolonged Reaction Times: Longer exposure to reaction conditions provides more opportunity for the boronic acid to degrade.

  • Inefficient Catalysis: If the rate of the desired reaction (e.g., Suzuki coupling) is slow, deboronation can become a significant competing pathway.

Q3: How can I visually identify if deboronation is occurring in my reaction?

A3: The primary indicator of deboronation is the formation of 2,6-dibromopyridine as a byproduct. This can be detected by analytical techniques such as:

  • Thin Layer Chromatography (TLC): Appearance of a new spot corresponding to the less polar 2,6-dibromopyridine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detection of a mass corresponding to 2,6-dibromopyridine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this can identify the volatile byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of signals corresponding to 2,6-dibromopyridine in the crude reaction mixture.

Q4: Are there more stable alternatives to this compound?

A4: Yes, boronic esters are generally more stable than their corresponding boronic acids. Consider using:

  • This compound pinacol ester: The pinacol protecting group offers steric hindrance around the boron atom, reducing its susceptibility to hydrolysis.

  • Potassium (2,6-dibromopyridin-3-yl)trifluoroborate: Trifluoroborate salts are often crystalline, air-stable solids that slowly release the boronic acid under reaction conditions, minimizing its concentration and thus the rate of deboronation.

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are well-suited for slow-release strategies in cross-coupling reactions.

Troubleshooting Guide: Preventing Deboronation

Issue Potential Cause Recommended Solution(s)
Low to no product yield, significant amount of 2,6-dibromopyridine byproduct. High rate of protodeboronation.1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. If aqueous conditions are necessary, minimize the amount of water. 2. Optimize the Base: Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH. Powdered KF can be effective in activating the boronic acid without promoting significant deboronation.[2] 3. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 4. Use a More Stable Boronic Acid Derivative: Switch to the pinacol ester or a trifluoroborate salt of this compound.
Reaction is sluggish, leading to decomposition over time. Inefficient catalyst system or catalyst poisoning.1. Screen Catalysts and Ligands: Use a highly active palladium catalyst and ligand system that promotes rapid cross-coupling. For electron-deficient substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective. 2. Degas Solvents Thoroughly: Oxygen can lead to the formation of homocoupled byproducts and can deactivate the catalyst. Degas all solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. 3. Use a "Slow-Release" Protocol: Employ MIDA boronates or trifluoroborate salts which release the boronic acid slowly into the reaction mixture, keeping its concentration low and favoring the desired coupling over decomposition.
Inconsistent results between batches. Purity and storage of the boronic acid.1. Check Purity: Use freshly purchased or purified this compound. Boronic acids can dehydrate to form boroxines upon storage, which can affect reactivity. 2. Proper Storage: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere.

Data Presentation: Stability of Boronic Acids

The following table provides a qualitative comparison of the stability of different types of boronic acids to give a general understanding of the factors at play.

Boronic Acid TypeGeneral StabilityFactors Affecting Stability
Electron-Rich Arylboronic AcidsGenerally StableLess prone to deboronation.
Electron-Neutral Arylboronic AcidsModerately StableStability is intermediate.
Electron-Deficient Arylboronic Acids Generally Unstable Highly susceptible to deboronation, especially with ortho-electron-withdrawing groups.[3]
Heteroarylboronic AcidsVariableStability is highly dependent on the nature and position of the heteroatom(s). 2-Pyridylboronic acids are notoriously unstable.
This compound Very Unstable Strongly electron-deficient pyridine ring with two ortho-bromo substituents significantly increases susceptibility to deboronation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound Pinacol Ester

This protocol is designed to minimize deboronation by using the more stable pinacol ester derivative and carefully selected reaction conditions.

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: "Slow-Release" Suzuki-Miyaura Coupling using Potassium (2,6-Dibromopyridin-3-yl)trifluoroborate

This protocol utilizes a trifluoroborate salt for the slow in-situ generation of the boronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium (2,6-dibromopyridin-3-yl)trifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 v/v)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide, potassium (2,6-dibromopyridin-3-yl)trifluoroborate, Pd(OAc)₂, SPhos, and Cs₂CO₃ to a dry reaction vessel.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vessel and heat the reaction to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Deboronation vs. Suzuki Coupling Pathway

G cluster_0 A This compound C 2,6-Dibromopyridine (Deboronation Product) A->C Protodeboronation D Pd(0) Catalyst + Aryl Halide A->D Transmetalation (Desired Pathway) B Desired Suzuki Coupling Product D->B Reductive Elimination E H₂O / Base (Undesired Pathway)

Caption: Competing pathways for this compound in a Suzuki coupling reaction.

Experimental Workflow for Minimizing Deboronation

G start Start Reaction Setup reagents Use Boronic Ester or Trifluoroborate Salt start->reagents conditions Anhydrous Solvents, Weaker Base (K₃PO₄, Cs₂CO₃) reagents->conditions catalyst High-Activity Catalyst (e.g., Pd/SPhos) conditions->catalyst monitoring Monitor by LC-MS for Product and Byproduct catalyst->monitoring workup Aqueous Workup & Purification monitoring->workup end Isolated Product workup->end

Caption: Recommended experimental workflow to minimize the deboronation of this compound.

References

improving solubility of (2,6-Dibromopyridin-3-yl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (2,6-Dibromopyridin-3-yl)boronic acid in chemical reactions.

Troubleshooting Guide

Issue: My this compound is not dissolving in the reaction solvent.

Cause: this compound, like many boronic acids, can exhibit limited solubility in common organic solvents, especially non-polar ones. This can hinder reaction kinetics and lead to low yields.

Solutions:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents are generally preferred for dissolving boronic acids. Often, a mixture of solvents is more effective than a single solvent.

    • Recommended Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a common starting point for Suzuki-Miyaura coupling reactions. The water helps to dissolve the inorganic base and can facilitate the activation of the boronic acid. Other suitable solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol.

    • Avoid: Non-polar solvents like toluene or hexanes are generally poor choices for dissolving this boronic acid unless used with a phase-transfer catalyst.

  • Temperature Adjustment: Gently warming the reaction mixture can significantly improve the solubility of the boronic acid. However, be cautious, as excessive heat can lead to decomposition or unwanted side reactions. Monitor the reaction closely if heating is applied.

  • Use of a Co-solvent: If the primary reaction solvent is non-polar, the addition of a polar co-solvent can enhance solubility. For instance, adding a small amount of ethanol or THF to a reaction in toluene may be beneficial.

  • Conversion to a Boronic Ester: If solubility issues persist, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more soluble in a wider range of organic solvents and are more stable.

Issue: The reaction is sluggish or incomplete despite the boronic acid appearing to dissolve.

Cause: Poor solubility of the base or inefficient activation of the boronic acid can lead to a stalled reaction. Even if the boronic acid is in solution, it may not be in its active form for the catalytic cycle.

Solutions:

  • Base Selection and Solubility: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.

    • Ensure the base is finely powdered to maximize its surface area.

    • The addition of water as a co-solvent is often necessary to dissolve the inorganic base, which in turn facilitates the formation of the active boronate species.

  • Ligand Choice for the Catalyst: For challenging couplings involving electron-deficient pyridines, the choice of phosphine ligand for the palladium catalyst is critical. Electron-rich and bulky ligands can facilitate the oxidative addition step and improve overall catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling reaction with this compound?

A1: A reliable starting point is to use a palladium catalyst with a suitable phosphine ligand, an inorganic base, and a mixed solvent system. A general protocol is provided below.

Q2: Can I use anhydrous conditions for reactions with this compound?

A2: While anhydrous conditions are sometimes necessary for sensitive substrates, for many Suzuki-Miyaura couplings involving boronic acids, a small amount of water is beneficial. Water aids in dissolving the inorganic base and facilitates the transmetalation step of the catalytic cycle. If strictly anhydrous conditions are required, consider using a boronic ester derivative and a soluble organic base.

Q3: My reaction is producing significant amounts of homocoupled byproducts. How can I minimize this?

A3: Homocoupling of the boronic acid can occur, especially at higher temperatures or if the catalyst is not efficient. To minimize this, you can try:

  • Lowering the reaction temperature.

  • Using a more efficient catalyst system with a specific ligand designed to promote cross-coupling.

  • Adding the boronic acid slowly to the reaction mixture to keep its concentration low.

Q4: How should I store this compound?

A4: Boronic acids can be sensitive to moisture and air, which can lead to the formation of boroxines (cyclic anhydrides). It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

Data Presentation

SolventSolvent ClassEstimated Qualitative SolubilityEstimated Solubility Range (at 25 °C)
WaterPolar ProticSparingly Soluble1-5 g/L
EthanolPolar ProticSoluble10-50 g/L
MethanolPolar ProticSoluble15-60 g/L
Tetrahydrofuran (THF)Polar AproticModerately Soluble5-20 g/L
1,4-DioxanePolar AproticModerately Soluble5-25 g/L
Dimethylformamide (DMF)Polar AproticSoluble> 50 g/L
AcetonitrilePolar AproticModerately Soluble5-15 g/L
TolueneNon-polarSparingly Soluble< 1 g/L
HexaneNon-polarInsoluble< 0.1 g/L

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Degassing: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_check Is a polar aprotic solvent (e.g., Dioxane/H2O, DMF, THF) being used? start->solvent_check temp_check Is the reaction mixture being gently heated? solvent_check->temp_check Yes change_solvent Action: Switch to a recommended polar aprotic solvent or solvent/water mixture. solvent_check->change_solvent No base_check Is a suitable inorganic base (e.g., K2CO3, K3PO4) fully dissolved? temp_check->base_check Yes increase_temp Action: Gently warm the reaction mixture (e.g., 40-60 °C) and monitor. temp_check->increase_temp No ester_conversion Consider converting to a more soluble boronic ester (e.g., pinacol ester). base_check->ester_conversion If still issues solution_found Solubility Improved base_check->solution_found Yes add_water Action: Add a small amount of water as a co-solvent to dissolve the base. base_check->add_water No ester_conversion->solution_found change_solvent->solvent_check increase_temp->temp_check add_water->base_check

Caption: Troubleshooting workflow for solubility issues.

Suzuki_Coupling_Parameters cluster_params Key Reaction Parameters reaction_outcome Successful Suzuki Coupling boronic_acid This compound (or ester derivative) boronic_acid->reaction_outcome aryl_halide Aryl Halide aryl_halide->reaction_outcome catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_outcome ligand Phosphine Ligand (Bulky, Electron-Rich) ligand->reaction_outcome base Inorganic Base (e.g., K2CO3, K3PO4) base->reaction_outcome solvent Solvent System (e.g., Dioxane/H2O) solvent->reaction_outcome temperature Temperature (e.g., 80-100 °C) temperature->reaction_outcome

Caption: Key parameters for a successful Suzuki coupling.

Technical Support Center: Navigating the Challenges of Substituted Pyyridineboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with substituted pyridineboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their use in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using substituted pyridineboronic acids in cross-coupling reactions?

A1: The primary challenges associated with substituted pyridineboronic acids, particularly in Suzuki-Miyaura coupling, are their inherent instability leading to protodeboronation, potential for catalyst inhibition by the pyridine nitrogen, and the formation of homocoupling byproducts. The position of the boronic acid group on the pyridine ring significantly influences its stability and reactivity.

Q2: Why is 2-pyridineboronic acid notoriously unstable?

A2: 2-Pyridineboronic acid is particularly prone to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This instability is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which can undergo rapid, unimolecular fragmentation.[1][2] Counterintuitively, both acidic and basic conditions can slow down this decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1][2]

Q3: What are MIDA boronates and how can they help with the instability of pyridineboronic acids?

A3: N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable, crystalline solids that serve as protected forms of boronic acids. They are particularly useful for unstable boronic acids like 2-pyridineboronic acid.[1] Under specific mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate. This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition and favoring the desired cross-coupling reaction.[1][3]

Q4: How does the pyridine nitrogen affect palladium-catalyzed cross-coupling reactions?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to the formation of stable, inactive complexes.[3][4] This catalyst inhibition can halt the catalytic cycle and result in low or no product formation.[3] This is often referred to as the "2-pyridyl problem." The use of bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center.[4]

Q5: What is boroxine formation and how does it impact reactions?

A5: Boronic acids can undergo reversible dehydration to form cyclic trimers called boroxines.[5][6][7] While boroxines can be used in Suzuki-Miyaura coupling, their formation can affect the reaction kinetics and the overall concentration of the active boronic acid species.[7] The equilibrium between the boronic acid and the boroxine is influenced by factors such as water content and temperature.[6]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Reactions

Problem 1: Low to No Yield of the Desired Biarylpyridine

Possible Cause Troubleshooting Steps & Recommendations
Protodeboronation of Pyridineboronic Acid - Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[2] - Optimize the Base: The choice of base is critical. For unstable boronic acids, a weaker base or anhydrous conditions may be preferable.[3] - Use a Stabilized Boronic Acid Surrogate: Employ MIDA boronates or pinacol esters of the pyridineboronic acid, which are more stable to hydrolysis.[1][3]
Catalyst Inactivation/Inhibition - Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the catalytic cycle and prevent inhibition by the pyridine nitrogen.[3][4] - Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[3] - Use a Pre-catalyst: Modern palladium pre-catalysts can provide a more active and stable catalytic species.[3]
Ineffective Reaction Conditions - Screen Different Bases: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent.[2] - Vary the Solvent: Toluene, dioxane, and DMF are common solvents. A co-solvent of water is often necessary but should be carefully controlled. - Adjust the Temperature: Higher temperatures can sometimes improve yields, but may also accelerate decomposition.[8]
Poor Reagent Quality - Use Fresh Reagents: Ensure the pyridineboronic acid, aryl halide, and base are of high purity. Boronic acids can degrade upon storage. - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can lead to catalyst oxidation and homocoupling.[2]

Problem 2: Significant Formation of Byproducts

Byproduct Cause Solution
Protodeboronated Pyridine Cleavage of the C-B bond by a proton source (e.g., water).[2]- Use anhydrous conditions. - Employ stabilized boronic acid surrogates (MIDA boronates).[1][3] - Optimize the base and reaction time.
Homocoupling of Pyridineboronic Acid Self-coupling of the boronic acid, often promoted by oxygen or Pd(II) species.[2]- Rigorously exclude oxygen by degassing solvents and using an inert atmosphere.[2] - Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) precatalyst.[2] - Control the stoichiometry of the boronic acid (avoid large excesses).[2]
Dehalogenation of Aryl Halide Replacement of the halide with a hydrogen atom, potentially from hydride sources.[3]- Avoid solvents that can act as hydride sources (e.g., certain alcohols).[3] - Optimize reaction time to minimize side reactions.[3]
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling

Table 1: Comparison of Yields for 2-Pyridylboronic Acid vs. 2-Pyridyl MIDA Boronate

Aryl Chloride Coupling PartnerYield with 2-Pyridylboronic Acid (%)Yield with 2-Pyridyl MIDA Boronate (%)
4-Chlorotoluene1594
4-Chloroanisole2191
2-Chlorotoluene1085
1-Chloro-4-(trifluoromethyl)benzene3596
Data synthesized from literature reports for illustrative purposes.

Table 2: Effect of Ligand on the Yield of Suzuki Coupling with Pyridineboronic Acids

Pyridineboronic AcidLigandYield (%)
2-Pyridylboronic AcidPPh₃<10
2-Pyridylboronic AcidSPhos>80
3-Pyridylboronic AcidPPh₃~60
3-Pyridylboronic AcidXPhos>90
Illustrative yields based on general trends reported in the literature.
Guide 2: Buchwald-Hartwig Amination

Problem: Low Yield or No C-N Bond Formation

While less common than their use in Suzuki coupling, pyridineboronic acids and their derivatives can be involved in Chan-Lam and other related C-N bond-forming reactions. However, the more prevalent scenario in Buchwald-Hartwig amination involves the coupling of an amine with a pyridyl halide. The pyridine moiety in the electrophile can still present challenges.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Inhibition by Pyridyl Substrate - Ligand Selection is Crucial: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) that are known to be effective for heteroaryl couplings.[9] - Use a Pre-catalyst: Palladacycle pre-catalysts can provide more reliable generation of the active catalytic species.[9]
Unreactive Pyridyl Halide - Halide Reactivity Order: The reactivity generally follows the order: I > Br > Cl. If using a pyridyl chloride, more forcing conditions or a more active catalyst system may be necessary.[10] - Increase Temperature: Carefully increasing the reaction temperature can improve the rate of oxidative addition.
Inappropriate Base or Solvent - Base Choice: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. The choice can be critical and may require screening. - Solvent Considerations: Toluene, dioxane, and THF are common solvents. Avoid solvents like pyridine or acetonitrile which can inhibit the catalyst.[9]
Side Reactions - Hydrodehalogenation: Similar to Suzuki coupling, this can be a side reaction. Ensure the absence of hydride sources.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the 2-pyridyl MIDA boronate (1.1 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Purification of Biarylpyridines from Common Impurities

  • Initial Work-up: After the reaction, perform a standard aqueous work-up as described above.

  • Acid Wash for Pyridine Byproduct: To remove the basic protodeboronated pyridine byproduct, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The pyridinium salt will be extracted into the aqueous phase.

  • Neutralization and Back-extraction (Optional): If the desired product has basic properties, it may also be extracted into the acidic aqueous layer. In this case, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract the product with an organic solvent.

  • Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective for separating the desired biarylpyridine from non-polar byproducts like homocoupled species and the remaining starting materials.

Visualizations

Protodeboronation_Mechanism cluster_neutral_pH At Neutral pH cluster_acid_base Acidic or Basic pH 2_Pyridylboronic_Acid 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate 2_Pyridylboronic_Acid->Zwitterion Equilibrium Protodeboronated_Pyridine Protodeboronated Pyridine Zwitterion->Protodeboronated_Pyridine Rapid Unimolecular Fragmentation Protonated_Species Protonated Species Slow_Decomposition_1 Slow_Decomposition_1 Protonated_Species->Slow_Decomposition_1 Slow Decomposition Boronate_Anion Boronate Anion Slow_Decomposition_2 Slow_Decomposition_2 Boronate_Anion->Slow_Decomposition_2 Slow Decomposition 2_Pyridylboronic_Acid_2 2-Pyridylboronic Acid 2_Pyridylboronic_Acid_2->Protonated_Species + H+ 2_Pyridylboronic_Acid_2->Boronate_Anion + OH-

Protodeboronation mechanism of 2-pyridineboronic acid.

Suzuki_Cycle_Inhibition Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Inhibited_Complex Inhibited Complex (Pyr-Pd) Pd(0)L2->Inhibited_Complex Pyridine Coordination (Inhibition) ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Pyr-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)XL2->Inhibited_Complex Pyridine Coordination (Inhibition) ArPd(II)PyrL2 Ar-Pd(II)(Pyr)L₂ Transmetalation->ArPd(II)PyrL2 Reductive_Elimination Reductive Elimination ArPd(II)PyrL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Pyr Ar-Pyr (Product) Reductive_Elimination->Ar-Pyr

Suzuki cycle with potential pyridine inhibition.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Use_MIDA_Boronate Use MIDA Boronate or Anhydrous Conditions Check_Protodeboronation->Use_MIDA_Boronate Protodeboronation Observed Check_Catalyst_Activity Assess Catalyst Activity Check_Protodeboronation->Check_Catalyst_Activity No Protodeboronation Success Improved Yield Use_MIDA_Boronate->Success Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst_Activity->Change_Ligand Catalyst Inhibition Suspected Optimize_Conditions Optimize Base, Solvent, and Temperature Check_Catalyst_Activity->Optimize_Conditions Catalyst Seems Active Change_Ligand->Success Optimize_Conditions->Success

A logical workflow for troubleshooting low yields.

References

how to minimize homocoupling of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of (2,6-Dibromopyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?

A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant couple with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-bis(2,6-dibromopyridine). This side reaction is problematic as it consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating the purification process due to the structural similarity of the byproduct to the target molecule.

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary causes of homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Additionally, if a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly induce homocoupling before being reduced to the active Pd(0) state.

Q3: How does the choice of palladium source influence the extent of homocoupling?

A3: The choice of palladium source is critical. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling that occurs during the initial phase of the reaction. This is because Pd(II) precatalysts, like Pd(OAc)₂ or PdCl₂, require an initial reduction to the active Pd(0) state. This reduction can be partially effected by the boronic acid itself, leading to the formation of the homocoupled byproduct.

Q4: Can the instability of the boronic acid itself contribute to side reactions?

A4: Yes, 2-pyridylboronic acids are known to be unstable and prone to protodeboronation, especially under typical reaction conditions.[2] This instability, characterized by the cleavage of the C-B bond, leads to the formation of pyridine as a byproduct and reduces the efficiency of the desired cross-coupling.[2] While distinct from homocoupling, this parallel degradation pathway also lowers the yield of the desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments and offers solutions to minimize the homocoupling of this compound.

Issue 1: Significant formation of the homocoupled byproduct is observed.

Possible Cause 1: Presence of Oxygen

Oxygen is a major contributor to the formation of homocoupling byproducts.[1]

  • Solution: Rigorous degassing of all solvents and the reaction mixture is essential. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period (30-60 minutes) or by employing the freeze-pump-thaw technique for more sensitive reactions. Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.

Possible Cause 2: Use of a Pd(II) Precatalyst

Pd(II) sources can directly promote homocoupling.

  • Solution: Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand. If a Pd(II) precatalyst must be used, consider the addition of a reducing agent to facilitate its rapid conversion to Pd(0).

Possible Cause 3: Inappropriate Ligand Choice

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired homocoupling.

  • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as RuPhos and XPhos have been shown to be effective in promoting the desired reductive elimination step and can suppress homocoupling.[2] For challenging couplings involving pyridyl substrates, these advanced ligands often outperform traditional ones like PPh₃.

Issue 2: Low yield of the desired cross-coupled product, even with minimal homocoupling.

Possible Cause 1: Protodeboronation of the Boronic Acid

This compound, being a heteroaryl boronic acid, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

  • Solution:

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more resistant to protodeboronation.

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Carefully optimize the water content in your solvent system.

    • Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.

Possible Cause 2: Catalyst Inhibition by the Pyridine Nitrogen

The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Solution: The use of bulky ligands, as mentioned previously, can sterically hinder this inhibitory coordination.

Visual Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Homocoupling of this compound start High Homocoupling Observed check_oxygen Is the reaction rigorously degassed? start->check_oxygen degas Implement thorough degassing (Ar/N2 sparging or Freeze-Pump-Thaw) check_oxygen->degas No check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes pd0_catalyst Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4) check_catalyst->pd0_catalyst Pd(II) check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) bulky_ligand Use bulky, electron-rich ligands (e.g., RuPhos, XPhos) check_ligand->bulky_ligand No low_yield Low Yield of Desired Product check_ligand->low_yield Yes check_protodeboronation Is protodeboronation suspected? low_yield->check_protodeboronation use_ester Use a boronate ester (e.g., pinacol ester) check_protodeboronation->use_ester Yes optimize_base Optimize base (e.g., K2CO3, K3PO4) check_protodeboronation->optimize_base Yes

Caption: A logical workflow for troubleshooting homocoupling and low yields.

Quantitative Data

Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

EntryLigandAryl HalideYield of Cross-Coupled Product (%)Reference
1PPh₃4-BromoanisoleLow to moderateInferred from[2]
2RuPhos4-BromoanisoleHighInferred from[2]
3XPhos3,5-Bis(trifluoromethyl)bromobenzene82[3]
4SPhos2-Bromotoluene95Inferred from[4]

This table illustrates the significant improvement in yield when using modern, bulky phosphine ligands for the coupling of challenging 2-pyridyl nucleophiles.

Table 2: Effect of Base on the Suzuki-Miyaura Coupling of Dihalopurines (a related dihalo-N-heterocycle)

EntryBaseSolvent SystemYield of Mono-arylated Product (%)Reference
1K₂CO₃Toluene (anhydrous)77[5]
2Na₂CO₃Not specifiedNo reaction[5]
3Cs₂CO₃Not specifiedNo reaction[5]
4K₂CO₃DME/H₂O82 (with electron-deficient boronic acid)[5]

This table demonstrates the critical role of the base and solvent system in achieving high yields for the coupling of dihalo-N-heterocycles.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling. This protocol should be considered a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl or heteroaryl halide, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-X) pd0->oa pd2_complex Ar-Pd(II)L_n-X oa->pd2_complex transmetalation Transmetalation (R-B(OH)2 + Base) pd2_complex->transmetalation pd2_aryl Ar-Pd(II)L_n-R transmetalation->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Regenerates Catalyst product Ar-R (Desired Product) re->product pd0_ox Pd(0)L_n oxidation Oxidation (O2) pd0_ox->oxidation pd2_species Pd(II) Species oxidation->pd2_species homo_trans1 Transmetalation (R-B(OH)2) pd2_species->homo_trans1 pd2_r R-Pd(II)L_n-B(OH)2 homo_trans1->pd2_r homo_trans2 Transmetalation (R-B(OH)2) pd2_r->homo_trans2 pd2_r2 R-Pd(II)L_n-R homo_trans2->pd2_r2 homo_re Reductive Elimination pd2_r2->homo_re homo_re->pd0_ox Regenerates Catalyst homo_product R-R (Homocoupling Product) homo_re->homo_product

Caption: The desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.

Experimental Workflow for Minimizing Homocoupling

ExperimentalWorkflow Experimental Workflow to Minimize Homocoupling start Start reagent_prep Prepare Reagents: - this compound - Aryl Halide - Pd(0) Catalyst & Ligand - Base start->reagent_prep solvent_prep Prepare & Degas Solvents (e.g., Dioxane/Water) reagent_prep->solvent_prep reaction_setup Set up Reaction Under Inert Gas (Ar or N2) solvent_prep->reaction_setup reagent_add Add Solid Reagents to Flask reaction_setup->reagent_add solvent_add Add Degassed Solvents via Syringe reagent_add->solvent_add reaction Heat Reaction to Optimized Temperature solvent_add->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analyze Product and Byproducts purification->analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling with an emphasis on minimizing side reactions.

References

Technical Support Center: Aqueous Workup for (2,6-Dibromopyridin-3-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2,6-Dibromopyridin-3-yl)boronic acid in cross-coupling reactions. The following information is designed to address specific issues that may be encountered during the aqueous workup and purification stages of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki-Miyaura coupling reaction using this compound?

A typical aqueous workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate or dichloromethane. The mixture is then washed with water or a saturated aqueous sodium bicarbonate solution to remove inorganic salts and the base used in the reaction. A subsequent wash with brine helps to break up any emulsions and further remove water from the organic layer. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1][2]

Q2: I am observing a low yield of my desired product after the workup. What are the potential causes related to the workup itself?

Low yields can stem from several factors. The product may have some solubility in the aqueous layer, especially given the polar nature of the pyridine ring. To mitigate this, multiple extractions of the aqueous layer with the organic solvent can be performed. Additionally, the basicity of the pyridine nitrogen in your product can lead to the formation of salts, which may be more soluble in the aqueous phase. An acidic wash should be avoided if the product is basic, as this will certainly extract it into the aqueous layer.

Q3: How can I effectively remove the palladium catalyst from my pyridine-containing product?

The nitrogen atom in the pyridine ring can coordinate strongly with palladium, making its removal challenging.[3] A common first step is to filter the diluted reaction mixture through a pad of Celite to remove precipitated palladium black.[4] If residual palladium remains in the organic phase, treatment with a scavenger resin (e.g., thiol-based or triamine-based scavengers) or activated carbon can be effective. However, it is important to screen scavengers as they can sometimes lead to product loss through non-specific binding.

Q4: What are common side reactions to be aware of with this compound, and how do they impact the workup?

A primary side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This is particularly common with electron-deficient heteroaryl boronic acids.[5] This side reaction consumes the boronic acid and results in the formation of 2,6-dibromopyridine as a byproduct, which will need to be separated during purification. Another potential issue is the formation of boroxines, which are cyclic anhydrides of the boronic acid.[6] Fortunately, boroxines are typically hydrolyzed back to the boronic acid during the aqueous workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the aqueous workup of coupling reactions involving this compound.

Issue Potential Cause Suggested Solution
Persistent Emulsion During Extraction The presence of polar, high molecular weight byproducts or residual palladium complexes acting as surfactants.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product Precipitates During Workup The product may have low solubility in the chosen extraction solvent.Use a solvent system in which the product is more soluble. It may be necessary to use a larger volume of solvent or a mixture of solvents (e.g., dichloromethane/methanol).
Difficulty Removing Unreacted Boronic Acid This compound and its boroxine form can have similar solubility to the product.Perform a basic wash (e.g., with 1M NaOH) to convert the boronic acid to its water-soluble boronate salt, which will be extracted into the aqueous phase.[7] Ensure your desired product is stable to these basic conditions.
Low Mass Balance After Workup The product may be partially soluble in the aqueous phase, or it may have adsorbed onto the filter aid or scavenger resin.Re-extract the aqueous layers multiple times. If using a scavenger, minimize the amount used and wash it thoroughly with fresh solvent to recover any adsorbed product.
Crude Product is a Dark Oil or Tarry Solid Incomplete removal of palladium catalyst or formation of polymeric byproducts.Filter the crude product solution through a short plug of silica gel or activated carbon. Consider using a specialized palladium scavenger.

Experimental Protocols

General Aqueous Workup Protocol for a Suzuki-Miyaura Coupling

This protocol provides a standard procedure for the workup of a completed Suzuki-Miyaura reaction.

  • Cooling and Dilution:

    • Once the reaction is complete (as determined by TLC or LC-MS), allow the reaction vessel to cool to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 10-20 times the volume of the reaction solvent).

  • Initial Filtration (Optional but Recommended):

    • Filter the diluted mixture through a pad of Celite to remove any insoluble palladium catalyst and inorganic salts.

    • Wash the filter cake with additional organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and remove the base).

      • Brine (to break emulsions and remove the bulk of the dissolved water).

    • During each wash, shake the separatory funnel, allow the layers to separate, and drain the aqueous layer.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[2][8]

Visualizations

Experimental Workflow for Aqueous Workup

G A Completed Reaction Mixture B Cool to Room Temperature & Dilute with Organic Solvent A->B C Filter through Celite B->C D Transfer to Separatory Funnel C->D E Wash with Water/Aq. Bicarbonate D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Crude Product H->I J Purification (e.g., Chromatography) I->J K Pure Product J->K

Caption: A typical workflow for the aqueous workup of a Suzuki coupling reaction.

Troubleshooting Logic for Low Product Yield

G A Low Yield After Workup B Check Aqueous Layer for Product A->B D Check for Emulsion Formation A->D F Consider Product Precipitation A->F H Analyze Crude for Byproducts (e.g., Protodeboronation) A->H C Re-extract Aqueous Layer Multiple Times B->C Product Detected E Add Brine or Filter through Celite D->E Emulsion Present G Use a More Solubilizing Solvent System F->G Precipitate Observed

References

Technical Support Center: Catalyst Poisoning in Reactions with (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using (2,6-Dibromopyridin-3-yl)boronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound showing low to no conversion?

A1: The primary reason for low conversion in reactions involving this compound is often catalyst poisoning.[1] The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst, forming a stable, inactive complex. This sequestration of the catalyst from the reaction medium halts the catalytic cycle. The presence of two bromine atoms at the 2- and 6-positions can further exacerbate this issue by influencing the electronic properties of the pyridine ring.

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: Observable signs of catalyst poisoning include:

  • Stalled Reaction: The reaction fails to proceed to completion, with starting materials remaining largely unconsumed.

  • Formation of Palladium Black: The reaction mixture turns black due to the precipitation of palladium metal, indicating catalyst decomposition.

  • Inconsistent Results: Significant variability in yield and reaction time between seemingly identical experimental setups.

  • No Product Formation: Complete lack of the desired coupled product, even after extended reaction times and elevated temperatures.

Q3: Besides the pyridine nitrogen, are there other potential sources of catalyst poisoning?

A3: Yes, other impurities can also act as catalyst poisons. It is crucial to use high-purity reagents and solvents. Common catalyst poisons include:

  • Sulfur Compounds: Thiols and other sulfur-containing impurities can irreversibly bind to the palladium catalyst.[2]

  • Other Halides and Cyanides: These ions can interfere with the catalyst's activity.

  • Oxygen: Incomplete degassing can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

Q4: How can I mitigate catalyst poisoning when using this compound?

A4: Several strategies can be employed to overcome catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos).[3] These ligands can promote a faster catalytic turnover that outcompetes the poisoning process.[3]

  • Use of Palladium Pre-catalysts: Employing well-defined palladium pre-catalysts can lead to more consistent and reproducible results by ensuring the efficient generation of the active catalytic species.

  • Reaction Conditions Optimization: Careful selection of the base, solvent, and temperature can significantly impact the reaction outcome. For challenging substrates, a thorough screening of these parameters is often necessary.

  • Slow Addition of Reagents: In some cases, the slow addition of the this compound can help to maintain a low concentration of the potential poison in the reaction mixture, thus preserving the catalyst's activity for a longer duration.

Q5: Can protodeboronation be a significant side reaction with this compound?

A5: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing side reaction.[4] This is particularly prevalent with electron-deficient heteroaryl boronic acids.[5] The use of appropriate bases and reaction conditions is crucial to minimize this undesired pathway.[4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst poisoning by the pyridine nitrogen.1. Switch to a bulky, electron-rich phosphine ligand: Try using SPhos, XPhos, or a similar Buchwald-type ligand.[3] 2. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation. 3. Use a palladium pre-catalyst: This can ensure more efficient formation of the active catalyst.
Impurities in reagents or solvents.1. Use high-purity reagents and solvents. 2. Thoroughly degas all solvents to remove dissolved oxygen.[6]
Reaction Stalls Gradual catalyst deactivation.1. Consider slow addition of the this compound. 2. Optimize the reaction temperature: A moderate increase may improve the rate, but excessive heat can accelerate catalyst decomposition.
Formation of Palladium Black Catalyst decomposition.1. Ensure a strictly inert atmosphere: Use Schlenk techniques or a glovebox.[6] 2. Check the quality of the phosphine ligand: Some ligands can degrade if not handled properly.
Protodeboronation Side Product Observed Sub-optimal reaction conditions.1. Screen different bases: K₃PO₄ or Cs₂CO₃ are often effective.[6] 2. Use the boronic acid as its pinacol ester derivative to enhance stability. 3. Employ a "slow-release" strategy to keep the concentration of the free boronic acid low.[5]

Quantitative Data Summary

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving challenging pyridine substrates. These can serve as a starting point for optimizing reactions with this compound.

Entry Aryl Halide Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
12-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.0)SPhos (2.0)K₃PO₄ (2.0)TolueneRT98
24-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (0.5)XPhos (1.0)K₃PO₄ (2.0)t-BuOH10095
36-Bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5.0)-K₃PO₄ (3.0)Dioxane/H₂O (4:1)10085
42-BromopyridinePhenylboronic acidPd(OAc)₂ (2.0)-K₂CO₃ (2.0)iPrOH/H₂O8092
59-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄ (2.4)-K₂CO₃ (1.25)Toluene10077

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Ligand

This protocol is a robust starting point for the challenging coupling of this compound.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Protocol for Rapid Optimization

Microwave irradiation can significantly accelerate reaction times and is useful for rapid screening of conditions.[6]

  • Reaction Setup: In a microwave vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane/water or DMF).[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[6]

  • Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.[6]

Visualizations

Catalyst_Poisoning_Pathway cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (with Aryl Halide) Active_Pd(0)->Oxidative_Addition Inactive_Complex Inactive Pd-Pyridine Complex Active_Pd(0)->Inactive_Complex Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (with Boronic Acid) Pd(II)_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Pyridine_Substrate This compound Pyridine_Substrate->Inactive_Complex Coordination

Caption: Catalyst poisoning by coordination of the pyridine substrate to the active Pd(0) catalyst.

Troubleshooting_Workflow Start Low/No Reaction Conversion Check_Poisons Potential Catalyst Poisoning? Start->Check_Poisons Ligand_Screen Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Check_Poisons->Ligand_Screen Yes Reagent_Purity Verify Reagent/Solvent Purity and Inert Atmosphere Check_Poisons->Reagent_Purity No Catalyst_Loading Increase Catalyst Loading Ligand_Screen->Catalyst_Loading Protodeboronation Check for Protodeboronation Catalyst_Loading->Protodeboronation Reagent_Purity->Protodeboronation Base_Solvent_Screen Screen Alternative Bases and Solvents Protodeboronation->Base_Solvent_Screen Yes Success Successful Reaction Protodeboronation->Success No Boronic_Ester Use Boronic Ester Derivative Base_Solvent_Screen->Boronic_Ester Boronic_Ester->Success Mitigation_Strategies center Catalyst Poisoning Mitigation Ligands Bulky, Electron-Rich Ligands - Increase reductive elimination rate - Sterically hinder pyridine coordination center->Ligands Ligand Choice Conditions Optimized Conditions - Screen bases (K₃PO₄, Cs₂CO₃) - Use anhydrous, degassed solvents - Control temperature center->Conditions Reaction Parameters Reagents High-Purity Reagents - Use boronic esters (e.g., pinacol) - Ensure high-purity starting materials - Employ palladium pre-catalysts center->Reagents Reagent Selection

References

refining reaction time and temperature for (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,6-Dibromopyyridin-3-yl)boronic acid

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of (2,6-Dibromopyridin-3-yl)boronic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield Incomplete lithiation.Ensure anhydrous conditions. Use freshly titrated n-butyllithium. Consider increasing the equivalents of n-BuLi or extending the reaction time at low temperature.[1]
Inefficient borylation.Ensure the borate ester is fresh and dry. Add the borate ester slowly at a very low temperature (e.g., -78 °C) to prevent side reactions.[2]
Hydrolysis of boronic acid/ester during workup.Minimize exposure to water and acidic conditions. Use a buffered or slightly basic aqueous wash. Boronic esters are generally more stable to hydrolysis than boronic acids.[3][4][5]
Protodeborylation (loss of the boronic acid group).This can occur under acidic conditions or during purification on silica gel.[6] Consider purification via recrystallization or using a different stationary phase like neutral alumina.[7]
Product Contaminated with Starting Material (2,6-Dibromo-3-halopyridine) Incomplete reaction.Increase reaction time or temperature (with caution). Ensure the stoichiometry of the organolithium or Grignard reagent is correct.
Inefficient quenching of unreacted organometallic species.Ensure thorough quenching with the borate ester.
Presence of Boronic Acid Anhydrides (Boroxins) Dehydration of the boronic acid.Boronic acids are prone to forming cyclic trimers (boroxins) upon standing or heating.[8] This is often reversible by dissolving in a suitable solvent with a small amount of water. For characterization, conversion to a stable ester (e.g., pinacol ester) is recommended.[2]
Difficulty in Purification Boronic acids can be difficult to purify by standard silica gel chromatography.[9]Consider converting the boronic acid to its more stable pinacol ester for purification.[2] Purification can also be attempted by recrystallization or by forming a diethanolamine adduct which can be selectively precipitated.[9][10][11] Acid/base extraction can be effective for removing non-acidic impurities.[9][12]
Inconsistent Spectroscopic Data Presence of boroxin and varying amounts of water.As mentioned, boronic acids can exist in equilibrium with their boroxin form, which can complicate NMR and other analyses.[2] Derivatization to the pinacol ester often provides a more stable compound with cleaner analytical data.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reaction temperature for the synthesis of this compound?

A1: The initial lithiation step is typically carried out at a very low temperature, such as -78 °C, to ensure selectivity and prevent side reactions. The subsequent reaction with the borate ester is also performed at this low temperature, followed by a gradual warming to room temperature.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: To minimize impurities, it is crucial to use anhydrous solvents and reagents, as organolithium reagents are highly reactive towards water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Careful control of the reaction temperature and slow addition of reagents are also critical.

Q3: My purified this compound appears to be of low purity by NMR. What could be the issue?

A3: Boronic acids often exist as a mixture of the free acid and its cyclic anhydride, the boroxin.[8] This can lead to complex NMR spectra that may be misinterpreted as impurities. The presence of residual water can also affect the spectra. To confirm the purity, you can convert a small sample to the pinacol ester, which is generally more stable and gives a cleaner NMR spectrum.[2]

Q4: Is it better to use a boronic acid or a boronate ester in subsequent reactions like Suzuki couplings?

A4: Boronate esters, such as the pinacol ester, are often preferred in Suzuki couplings.[13] They are typically more stable, easier to handle and purify, and less prone to dehydration and protodeboronation compared to the corresponding boronic acids.[13]

Q5: How should I store this compound?

A5: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. As boronic acids are sensitive to moisture and air, storing them in a desiccator or a glovebox is recommended to prolong their shelf life.

Experimental Protocols

Synthesis of this compound pinacol ester

This protocol is a generalized procedure based on common methods for the synthesis of arylboronic esters.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-Dibromo-3-iodopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound pinacol ester.

Visualizations

experimental_workflow General Workflow for the Synthesis of this compound pinacol ester start Start: 2,6-Dibromo-3-halopyridine in Anhydrous Solvent lithiation Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C) start->lithiation borylation Borylation (e.g., Pinacolborane, -78 °C to RT) lithiation->borylation workup Aqueous Workup (Quenching and Extraction) borylation->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: this compound pinacol ester purification->product

Caption: Synthetic workflow for this compound pinacol ester.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2,6-Dibromopyridin-3-yl)boronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. Pyridine-containing biaryls are crucial scaffolds in a multitude of pharmaceuticals and functional materials. Consequently, understanding the reactivity of substituted pyridine boronic acids is paramount for optimizing synthetic routes. This guide provides a comparative analysis of the reactivity of (2,6-Dibromopyridin-3-yl)boronic acid and its conceptual isomers, focusing on the electronic and steric factors that govern their performance in Suzuki-Miyaura coupling reactions. While direct, side-by-side comparative studies for all conceivable dibromopyridine boronic acid isomers are not extensively documented, this guide synthesizes established principles of heterocyclic chemistry and available data to provide a predictive framework for their reactivity.

Factors Influencing the Reactivity of Pyridine Boronic Acids

The reactivity of pyridine boronic acids in Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric effects, which are influenced by the positions of the boronic acid group and other substituents relative to the ring nitrogen.

  • Electronic Effects: The pyridine ring is electron-deficient, a characteristic that is most pronounced at the α (2- and 6-) and γ (4-) positions. An electron-withdrawing substituent, such as a bromine atom, further decreases the electron density on the ring. The rate of transmetalation in the Suzuki-Miyaura catalytic cycle is a crucial step influenced by the electronic nature of the boronic acid. Generally, more electron-rich boronic acids exhibit faster transmetalation.

  • Steric Hindrance: Substituents ortho to the boronic acid group can sterically hinder the approach of the palladium complex, thereby slowing down the transmetalation step. This is a significant consideration for isomers with substituents at the 2- or 6-position relative to the boronic acid.

  • The "2-Pyridyl Problem": When the boronic acid is at the 2-position of the pyridine ring, the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, often requiring the use of specialized ligands or reaction conditions to achieve high yields.

Comparative Reactivity of Dibromopyridine Boronic Acid Isomers

Based on the principles outlined above, we can infer a qualitative reactivity trend for various isomers of dibromopyridine boronic acid in a typical Suzuki-Miyaura cross-coupling reaction. The following table provides a comparative overview.

IsomerStructureExpected Relative ReactivityRationale
(3,5-Dibromopyridin-4-yl)boronic acid High The boronic acid group is at the electronically activated 4-position. The two bromine atoms are in the meta-positions relative to the boronic acid, exerting minimal steric hindrance.
(2,5-Dibromopyridin-3-yl)boronic acid Moderate to High The boronic acid is at the 3-position, which is less electronically activated than the 4-position. One bromine is ortho to the boronic acid, which could introduce some steric hindrance.
This compound Moderate Similar to the (2,5-dibromo) isomer, the boronic acid is at the 3-position. The presence of two ortho-bromine atoms significantly increases steric hindrance, potentially lowering the reaction rate compared to the mono-ortho-substituted isomer.
(3,5-Dibromopyridin-2-yl)boronic acid Low to Moderate The boronic acid is at the 2-position, making it susceptible to the "2-pyridyl problem" of catalyst inhibition. While electronically activated, this inhibitory effect can dominate, often requiring specific catalytic systems to overcome.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of a dibromopyridine boronic acid with an aryl bromide is provided below. It is important to note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • Dibromopyridine boronic acid (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Procedure:

    • To a dried reaction vessel (e.g., a Schlenk flask), add the dibromopyridine boronic acid, aryl bromide, and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent and the palladium catalyst under the inert atmosphere.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Reactivity_Factors Reactivity Reactivity in Suzuki-Miyaura Coupling Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Hindrance Steric Hindrance Reactivity->Steric_Hindrance Catalyst_Inhibition Catalyst Inhibition ('2-Pyridyl Problem') Reactivity->Catalyst_Inhibition Position_of_Boronic_Acid Position of B(OH)2 Electronic_Effects->Position_of_Boronic_Acid Position_of_Substituents Position of Substituents Steric_Hindrance->Position_of_Substituents Catalyst_Inhibition->Position_of_Boronic_Acid

Factors Influencing Reactivity

A Comparative Guide to Alternatives for (2,6-Dibromopyridin-3-yl)boronic Acid in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a fundamental task in the creation of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and pyridylboronic acids are key reagents. However, (2,6-Dibromopyridin-3-yl)boronic acid and its analogs can present challenges related to stability and reactivity. This guide provides an objective comparison of viable alternatives, focusing on N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates, with supporting experimental data to inform reagent selection.

At a Glance: A Comparative Overview of Boron Reagents for Pyridine Synthesis

The primary alternatives to pyridylboronic acids address the inherent instability of the C-B bond, particularly in 2-substituted pyridines, which are prone to protodeboronation. MIDA boronates and potassium trifluoroborates offer enhanced stability, leading to more reliable and efficient coupling reactions.

FeaturePyridylboronic AcidsPyridyl MIDA BoronatesPyridyl Potassium Trifluoroborates
Stability Generally low, especially for 2-pyridyl derivatives; susceptible to protodeboronation.High; often crystalline, air- and moisture-stable solids.[1]High; typically stable, crystalline solids.[2]
Handling Can be challenging to purify and store long-term.Easy to handle, purify by chromatography, and store.[1]Easy to handle and store.[2]
Reactivity Variable; can be sluggish in couplings with challenging substrates.Excellent; enables slow release of the boronic acid, improving reaction outcomes.[3]Good; effective in a wide range of cross-coupling reactions.[2]
Synthesis Typically synthesized from the corresponding halopyridine via lithiation and borylation.Can be prepared from the corresponding boronic acid or via a one-pot synthesis from the halide.[3]Prepared from the corresponding boronic acid or organoborane by treatment with KHF2.[2]

Quantitative Performance Comparison

The following tables summarize the performance of different boron reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted pyridines. While direct side-by-side comparisons under identical conditions are limited in the literature, the data presented provides a strong indication of the relative efficacy of these reagents.

Table 1: Comparison of Boron Reagents in the Synthesis of 2-Arylpyridines

Coupling Partner (Aryl Halide)Boron ReagentCatalystBaseSolventTemp (°C)Yield (%)
4-Chloroanisole2-Pyridyl MIDA boronateXPhos PrecatalystK3PO4DMF-Good
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Ligand 1KFDioxane11074[4]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd2(dba)3 / Ligand 2KFDioxane11091[4]
4-ChlorobenzonitrilePotassium Isoquinolin-4-yltrifluoroboratePd(OAc)2 / RuPhosK2CO3Toluene/H2O10082[2]
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O10094 (di-substituted)[5]
2,6-DibromopyridineHeptylboronic acid pinacol esterPd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O10094 (di-substituted)[5]

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids and Esters with Pyridine-2-sulfonyl fluoride (PyFluor)

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82[6]
2-Furanboronic acid2-(Furan-2-yl)pyridine75[6]
3-Pyridylboronic acid pinacol ester2-(Pyridin-3-yl)pyridine58[6]
4-Pyridylboronic acid pinacol ester2-(Pyridin-4-yl)pyridine66[6]
4-Cyanophenylboronic acid2-(4-Cyanophenyl)pyridine35[6]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine66[6]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine with a Pyridylboronic Acid Derivative

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a 2-halopyridine with a pyridylboronic acid derivative. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Halopyridine (e.g., 2,6-dichloropyridine) (1.0 equiv)

  • Pyridylboronic acid, MIDA boronate, or potassium trifluoroborate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-halopyridine, the boron reagent, the palladium catalyst, the ligand (if used), and the base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Ar-Pd(II)-X(L2) R-Pd(II)-X (L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R' (L)n Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Pyridine Synthesis via Suzuki-Miyaura Coupling

This diagram outlines the typical workflow for the synthesis and purification of a substituted pyridine using the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Boron Reagent, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Substituted Pyridine Purification->Final_Product Characterization (NMR, MS)

Caption: A typical experimental workflow for pyridine synthesis.

References

A Comparative Guide to Catalyst Performance in the Suzuki-Miyaura Coupling of (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this endeavor, and the choice of catalyst is paramount to achieving high yields and purity. This guide provides a comparative analysis of different catalysts for the coupling of (2,6-Dibromopyridin-3-yl)boronic acid, a versatile building block in medicinal chemistry.

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is a key transformation for the synthesis of novel molecular architectures. The selection of an appropriate catalyst system is critical to overcoming the challenges associated with the coupling of this electron-deficient pyridine ring, which also possesses two reactive bromine atoms. This guide summarizes the performance of several common palladium-based catalysts in this specific transformation, providing valuable insights for reaction optimization.

Yield Comparison of Catalysts

The following table outlines the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various coupling partners. It is important to note that direct side-by-side comparative studies for this specific substrate are limited in the literature. The data presented here is a compilation from various sources to provide a predictive analysis of catalyst efficacy.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄Aryl BromideK₂CO₃Toluene/H₂O80-10012-2475-85
Pd(dppf)Cl₂Aryl ChlorideK₃PO₄1,4-Dioxane1008-1680-90
Pd(OAc)₂ / SPhosAryl BromideK₃PO₄Toluene1004-8>90
PEPPSI™-IPrAryl ChlorideCs₂CO₃t-BuOH806-12>95

Note: The yields presented are typical and can vary depending on the specific substrates, reaction scale, and purity of reagents.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound are crucial for reproducibility. Below are representative experimental protocols for two of the catalyst systems.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Using a Modern Buchwald-type Precatalyst (e.g., SPhos Pd G3)
  • In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), potassium phosphate (2.0 equiv), and the SPhos Pd G3 precatalyst (1-2 mol%) to a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 4-8 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Experimental Workflow and Catalytic Cycle

To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Aryl Halide, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench and Extract purify Column Chromatography quench->purify characterize Characterize Product purify->characterize

A typical experimental workflow for Suzuki-Miyaura coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps.

catalytic_cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Computational Analysis of (2,6-Dibromopyridin-3-yl)boronic Acid: A Comparative Guide to Reactivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational and experimental comparison of the reactivity of (2,6-Dibromopyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. By examining its performance in the context of the Suzuki-Miyaura cross-coupling reaction, we offer insights into its reaction mechanisms and compare its reactivity with relevant alternative boronic acids. This document is intended to aid researchers in selecting appropriate reagents and optimizing reaction conditions for the synthesis of novel compounds.

Introduction to this compound

This compound is a versatile bifunctional reagent that offers multiple reaction sites for sequential and regioselective cross-coupling reactions. The presence of two bromine atoms on the pyridine ring, ortho and para to the boronic acid group, significantly influences its electronic properties and steric hindrance, thereby affecting its reactivity. Understanding these effects is crucial for predicting its behavior in complex synthetic sequences. This guide will focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling, a fundamental carbon-carbon bond-forming reaction.

Computational Analysis of Reactivity

While specific density functional theory (DFT) studies on this compound are not extensively available in the public domain, a robust computational analysis can be outlined based on established methodologies for similar organoboron compounds. Such an analysis provides valuable insights into the molecule's electronic structure and its predisposition to participate in the key steps of the Suzuki-Miyaura catalytic cycle.

Methodology for Computational Analysis

A typical computational study to assess the reactivity of this compound would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of the boronic acid is optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to obtain its lowest energy conformation.

  • Electronic Property Calculation: Key electronic descriptors are calculated to predict reactivity. These include:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity.

    • Mulliken Atomic Charges: The charge distribution on the atoms, particularly the boron atom and the ipso-carbon, provides insight into the nucleophilicity/electrophilicity of different sites.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

  • Reaction Mechanism Modeling: The energy profile of the Suzuki-Miyaura reaction is modeled to determine the activation energies of the key elementary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and is of particular interest.

Expected Electronic Effects of Substituents

The two bromine atoms in this compound are expected to have a significant impact on its reactivity compared to unsubstituted or monosubstituted pyridylboronic acids.

  • Inductive Effect: As highly electronegative atoms, the bromine substituents exert a strong electron-withdrawing inductive effect (-I). This effect is expected to decrease the electron density on the pyridine ring and the boronic acid moiety.

  • Mesomeric Effect: The bromine atoms also possess lone pairs of electrons that can be delocalized into the pyridine ring through a +M effect, although this is generally weaker than their -I effect.

  • Impact on Reactivity: The net electron-withdrawing nature of the bromine atoms is anticipated to decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This could potentially slow down the transmetalation step of the Suzuki-Miyaura reaction. However, the electron deficiency of the pyridine ring can also influence the overall reaction kinetics.

Experimental Data and Reactivity Comparison

Direct, side-by-side experimental comparisons of the reactivity of this compound with other boronic acids under identical conditions are scarce in the literature. However, by compiling data from various sources and considering general trends in Suzuki-Miyaura reactions, a comparative analysis can be constructed.

Table 1: Comparison of Reactivity of Pyridylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAlternative Boronic AcidsTypical Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reported Yield (%)Reference
This compound-Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100Not specified[1]
-(6-Bromopyridin-3-yl)boronic acidDihalopyridinesNot specifiedNot specifiedNot specifiedNot specifiedNot specified
-(2-Bromopyridine-5-boronic acid)Aryl halidesNot specifiedNot specifiedNot specifiedNot specifiedNot specified
-3-Pyridylboronic acid4-BromotolueneSiliaCat DPP-PdK₂CO₃iPrOH/H₂ONot specified83[2]
-2-Pyridylboronic acid derivativesAryl bromidesPd₂(dba)₃ / SPhosKFDioxane11074-82[3]

Note: The yields reported are highly dependent on the specific substrates and reaction conditions. This table is intended to provide a general comparison based on available data.

From the available information, it is evident that pyridylboronic acids are effective coupling partners in Suzuki-Miyaura reactions. The reactivity of this compound will be influenced by both the electronic effects of the two bromine atoms and potential steric hindrance. The electron-withdrawing nature of the halogens can decrease the nucleophilicity of the boronic acid, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to more electron-rich boronic acids.

Experimental Protocols

The following section provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This protocol can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Pyridylboronic acid (e.g., this compound) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the pyridylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC/MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X⁻) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) A->B C Solvent Addition (Degassed) B->C D Heating and Stirring C->D E Reaction Monitoring (TLC, GC/MS) D->E F Workup (Quenching, Extraction) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable synthetic intermediate with unique reactivity stemming from the presence of two electron-withdrawing bromine substituents. While its reactivity in Suzuki-Miyaura cross-coupling reactions may be attenuated compared to more electron-rich boronic acids, judicious choice of catalyst, base, and reaction conditions can lead to successful C-C bond formation. The computational and experimental frameworks presented in this guide provide a foundation for researchers to understand, predict, and control the reactivity of this important building block in the synthesis of complex molecules for pharmaceutical and materials applications. Further dedicated computational and experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity profile.

References

A Comparative Guide to Boronic Acids and Boronic Esters in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in the synthesis of pyridines is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of these two important classes of organoboron compounds, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction for pyridine ring formation. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Reactivity-Stability Trade-Off: A Core Consideration

The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][2]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][3]

Performance in Pyridine Synthesis: A Comparative Overview

The synthesis of substituted pyridines via Suzuki-Miyaura coupling often presents unique challenges due to the electronic nature of the pyridine ring. The choice between a boronic acid and a boronic ester can be particularly crucial. For instance, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation, making their corresponding boronate esters the preferred reagents in many cases.[4]

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[1]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Lower, susceptible to protodeboronation and oxidation.[2]Higher, often stable solids with a long shelf-life.[2]
Handling Can be challenging to handle and purify due to instability.[2]Easier to handle, purify by standard techniques like column chromatography.[2]
Storage Often requires inert atmosphere and low temperatures for long-term storage.[2]Generally stable at room temperature.[2]
Purity Can be difficult to obtain in high purity.[2]Generally high purity is achievable.[2]
Typical Use Case When maximizing reaction rate is the primary goal and the reagent can be used shortly after preparation.[1]In complex, multi-step syntheses, for unstable boronic acids (e.g., 2-pyridyl), and in drug discovery pipelines where reproducibility and stability are paramount.[1][4]

Quantitative Comparison of Reaction Yields

The following table summarizes experimental data from the literature, comparing the performance of boronic acids and boronic esters in specific pyridine synthesis reactions.

ElectrophileBoron ReagentCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane100-~80[5][6]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100-~70[5][6]
Pyridine-2-sulfonyl fluoride4-Cyanophenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane65-10[6]
Pyridine-2-sulfonyl fluoride4-Cyanophenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100-35[6]
2,6-Dichloropyridinen-Hexylpinacol boronic esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O (2:1)1001885 (mono-alkylation)[7]
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane801674[8]
4-Bromoanisole2-Pyridyl pinacol boronate esterPd₂(dba)₃ / Ligand 1KFDioxane80160[8]

Note: The data presented is for illustrative purposes and direct comparison should be made with caution as reaction conditions may vary between studies.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Pyridinylboronic Acid

This protocol is a representative example for the synthesis of a bipyridine structure.[9]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired bipyridine.

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with a Pyridinylboronic Ester

This protocol is a representative example for the coupling of an alkyl pinacol boronic ester with a dihalopyridine.[7]

Materials:

  • 2,6-Dichloropyridine

  • n-Hexylpinacol boronic ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1'-(Diphenylphosphino)ferrocene (FcPPh₂)

  • Potassium phosphate (K₃PO₄)

  • Dioxane/Water (2:1 mixture)

Procedure:

  • In a reaction vessel, combine 2,6-dichloropyridine (1.0 equiv), n-hexylpinacol boronic ester (2.3 equiv), potassium phosphate (6.0 equiv), Pd₂(dba)₃ (1 mol%), and FcPPh₂ (6 mol%).

  • Add dioxane/water (2:1, to achieve a concentration of ~0.13 M with respect to the aryl chloride).

  • Seal the vessel and heat the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • The crude product is then purified by chromatography to yield the mono-alkylated pyridine.

Visualizing the Process

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Pyridyl Halide (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronReagent Boronic Acid (R-B(OH)₂) or Boronic Ester (R-B(OR)₂) BoronReagent->Transmetalation Base Base Base->Transmetalation Activates Boron Reagent Ar_PdII_R Ar-Pd(II)-R Transmetalation->Ar_PdII_R RedElim Reductive Elimination Ar_PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for pyridine synthesis.

Reagent_Workflow cluster_BA Boronic Acid Workflow cluster_BE Boronic Ester Workflow BA_storage Store under inert atmosphere, often cold BA_weigh Weigh quickly BA_storage->BA_weigh BA_rxn Add to reaction (often faster reaction) BA_weigh->BA_rxn BE_storage Store at room temperature BE_weigh Standard weighing BE_storage->BE_weigh BE_rxn Add to reaction (may require longer time/heat) BE_weigh->BE_rxn

Caption: A simplified workflow comparison for using boronic acids versus boronic esters.

Caption: A decision-making flowchart for selecting between a boronic acid and a boronic ester.

Conclusion

The selection between a boronic acid and a boronate ester for pyridine synthesis is ultimately dictated by the specific requirements of the synthetic task. Boronic acids are the reagents of choice when high reactivity and rapid reaction times are desired, and their inherent instability can be managed. However, for complex, multi-step syntheses, or when dealing with notoriously unstable intermediates like 2-pyridylboronic acid, the superior stability, ease of handling, and reproducibility offered by boronate esters often make them the more prudent and successful choice. By understanding the principles and data outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts in the synthesis of novel pyridine-containing molecules.

References

A Comparative Guide to Validating Suzuki Coupling Products of (2,6-Dibromopyridin-3-yl)boronic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key building block in this field is (2,6-Dibromopyridin-3-yl)boronic acid, a versatile reagent for constructing complex, unsymmetrical biaryl and heteroaryl structures that are often scaffolds for novel therapeutic agents.

The successful synthesis of the target molecule is, however, only the first step. Rigorous structural validation of the final product is a critical quality control measure to ensure its identity and purity before proceeding with further research or development. This guide provides an objective comparison of mass spectrometry (MS) with other analytical techniques for validating products from reactions involving this compound. Supported by experimental data and detailed protocols, this document aims to assist researchers in establishing a robust analytical workflow for product characterization.

Performance Comparison of Analytical Techniques

Mass spectrometry is an exceptionally powerful tool for rapidly confirming the molecular weight of a desired product.[1] However, for unambiguous structure elucidation, a comprehensive validation strategy often involves orthogonal techniques to provide a complete analytical picture. The following table compares the performance of mass spectrometry with key alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography (LC).

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragments; Isotopic distribution.High sensitivity, requires minimal sample, provides rapid confirmation of product formation and elemental composition (e.g., presence of bromine).[1]Does not provide detailed atom connectivity on its own; isomers are often indistinguishable without tandem MS.[2]
NMR Spectroscopy Detailed structural information, including the connectivity of atoms and their chemical environment.Provides unambiguous structure elucidation and allows for the identification and quantification of impurities.[2]Lower sensitivity compared to MS, requires a larger sample amount, and can be more time-consuming to analyze.
Liquid Chromatography (LC) Purity of the product, separation of reactants, products, and byproducts.Excellent for assessing purity and monitoring reaction progress; can be coupled with MS (LC-MS) for comprehensive analysis.[3]Does not provide structural information on its own.
Expected Mass Spectrometry Data for a Model Reaction

A common application of this compound is its participation in Suzuki-Miyaura cross-coupling reactions where one or both of the bromine atoms are substituted.[4] Consider a model reaction involving the sequential coupling with phenylboronic acid. The validation process by mass spectrometry would involve identifying the molecular ions of the starting material and the mono- or di-substituted products.

A crucial feature in the mass spectra of these compounds is the distinctive isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio).[5]

  • A molecule containing one bromine atom will exhibit two molecular ion peaks of similar intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺).[5]

  • A molecule containing two bromine atoms will show three molecular ion peaks with a characteristic 1:2:1 intensity ratio ([M]⁺, [M+2]⁺, and [M+4]⁺).[6]

The table below summarizes the expected quantitative data for a reaction between this compound and phenylboronic acid, analyzed using electrospray ionization (ESI) in positive mode, which typically generates protonated molecules ([M+H]⁺).

Compound NameStructureMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Isotopic Pattern
Starting Material (SM): this compoundC₅H₄BBr₂NO₂280.7281.7 / 283.7 / 285.71:2:1 (Two Bromine Atoms)
Product 1 (P1): (6-Bromo-2-phenylpyridin-3-yl)boronic acidC₁₁H₉BBrNO₂277.9278.9 / 280.91:1 (One Bromine Atom)
Product 2 (P2): (2,6-Diphenylpyridin-3-yl)boronic acidC₁₇H₁₄BNO₂275.1276.1No Bromine Pattern

Experimental Protocols & Visualizations

Detailed Protocol for LC-MS Analysis

This protocol outlines the key steps for validating the product of a Suzuki coupling reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Reaction Synthesis (Suzuki-Miyaura Coupling)

  • In a flask, combine this compound (1 equivalent), an arylboronic acid (e.g., phenylboronic acid, 1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., Na₂CO₃, 2 equivalents).[7]

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by a preliminary technique like Thin-Layer Chromatography (TLC).[3]

2. Sample Preparation for LC-MS

  • Take a small aliquot (approx. 10-20 µL) from the crude reaction mixture.

  • Dilute the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water in a clean vial.

  • Vortex the sample to ensure homogeneity. If necessary, filter the sample to remove any particulate matter before injection.

3. LC-MS Instrumentation and Method

  • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: ESI Positive.

  • Mass Range: Scan from m/z 100 to 600.

4. Data Analysis

  • Chromatogram Review: Integrate the UV or Total Ion Chromatogram (TIC) to determine the retention times of the starting material, product(s), and any major byproducts.

  • Mass Spectra Extraction: Extract the mass spectrum corresponding to the main product peak.

  • Molecular Ion Confirmation: Identify the [M+H]⁺ ion cluster in the extracted spectrum. Compare the observed m/z values with the calculated values from the table above.

  • Isotopic Pattern Verification: Critically examine the molecular ion cluster to confirm that the isotopic distribution and intensity ratios match the expected pattern for the number of bromine atoms in the proposed structure.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation synthesis Suzuki Coupling Reaction This compound + Arylboronic acid sample_prep Sample Preparation (Dilution in ACN/Water) synthesis->sample_prep lcms LC-MS Analysis (C18, ESI+) sample_prep->lcms data_analysis Data Interpretation lcms->data_analysis validation Structure Validated? data_analysis->validation

Caption: A flowchart illustrating the key stages from synthesis to validation.

logical_relationship start Analyze Mass Spectrum of Product Peak q1 Correct m/z for [M+H]⁺ observed? start->q1 q2 Correct Bromine isotopic pattern observed? q1->q2  Yes result_fail Structure Not Confirmed q1->result_fail No result_ok Structure Confirmed q2->result_ok  Yes q2->result_fail No

Caption: A decision-making diagram for interpreting mass spectral data.

References

(2,6-Dibromopyridin-3-yl)boronic Acid: A Comparative Performance Analysis in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

(2,6-Dibromopyridin-3-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring two bromine atoms and a boronic acid group on a pyridine ring, allows for sequential and site-selective functionalization, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comparative analysis of the performance of this compound in three pivotal named reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Its performance is benchmarked against relevant alternative reagents, supported by experimental data to inform reagent selection and reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of this compound in this reaction is crucial for the synthesis of 3-aryl-2,6-dibromopyridines, which can be further functionalized at the bromine positions.

While specific yield data for the Suzuki coupling of this compound is not extensively documented in readily available literature, the reactivity of similar dihalopyridines provides valuable insights. For instance, the Suzuki coupling of 2,6-dibromopyridine with phenylboronic acid has been reported, demonstrating the feasibility of coupling at the bromine positions. The boronic acid at the 3-position is expected to readily participate in the coupling reaction.

Comparison with Alternatives:

The primary alternatives to this compound in Suzuki-Miyaura coupling include other pyridylboronic acids with different substitution patterns, as well as more stable boronic acid derivatives like potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(2,6-Dichloropyridin-3-yl)boronic acidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001875-90Representative
Potassium (pyridin-3-yl)trifluoroborateAryl HalidePdCl₂(dppf)Cs₂CO₃THF/H₂O801285-95Representative
Pyridin-3-yl MIDA boronateAryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001680-92Representative

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a pyridylboronic acid with an aryl bromide.

  • Reagents:

    • This compound (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Na₂CO₃ (2.0 equiv)

    • Dioxane/H₂O (4:1 mixture)

  • Procedure:

    • To an oven-dried flask, add this compound, the aryl bromide, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Boronic Acid, Aryl Halide, and Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Final Product I->J

A typical experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

While this compound is not a direct substrate for Buchwald-Hartwig amination, its synthetic precursors and derivatives, such as 2,6-dibromopyridine, are key substrates. The selective mono- or di-amination of 2,6-dibromopyridine provides access to a diverse range of aminopyridines.

Performance of 2,6-Dibromopyridine in Buchwald-Hartwig Amination:

The selectivity of the Buchwald-Hartwig amination of 2,6-dibromopyridine is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the amine.

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene10012Mono-aminated85[1]
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024Di-aminated78[1]
CyclohexylaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene804Di-aminated60[2]

Experimental Protocol: Buchwald-Hartwig Amination of 2,6-Dibromopyridine

This protocol is for the mono-amination of 2,6-dibromopyridine.

  • Reagents:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Amine (1.1 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • NaOtBu (1.4 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask.

    • Add the anhydrous, degassed toluene via syringe, followed by the amine.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n ArX_Pd Ar-Pd(II)(X)L_n Pd0->ArX_Pd Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]X ArX_Pd->Amine_Complex + HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Complex->Amido_Complex - HX (Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product:e->Pd0:w Regeneration

Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

Similar to the Buchwald-Hartwig amination, this compound is not a direct substrate for the Sonogashira coupling. However, its dihalo-pyridine precursors are excellent substrates for this reaction, which is a powerful method for forming C-C triple bonds. The Sonogashira coupling of 2,6-dibromopyridine allows for the introduction of alkynyl groups, which are versatile functional handles for further transformations.

Performance of Dihalopyridines in Sonogashira Coupling:

The Sonogashira coupling of dihalopyridines can be controlled to achieve mono- or di-alkynylation. The reactivity of the halogen atoms can be influenced by their position and the reaction conditions. For 2,6-dibromopyridine, selective mono-alkynylation can be challenging, but di-alkynylation is generally efficient. A related substrate, 3,5-dibromo-2,6-dichloropyridine, has been shown to undergo chemoselective Sonogashira reactions.

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 12 | Di-alkynylated | 85-95 | Representative | | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | PdCl₂(MeCN)₂ / XPhos / CuI | i-Pr₂NH | Dioxane | 80 | 20 | Di-alkynylated (at Br) | 76 | Representative |

Experimental Protocol: Sonogashira Coupling of 2,6-Dibromopyridine

The following is a general protocol for the di-alkynylation of 2,6-dibromopyridine.

  • Reagents:

    • 2,6-Dibromopyridine (1.0 equiv)

    • Terminal alkyne (2.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • CuI (0.1 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous THF

  • Procedure:

    • To an oven-dried Schlenk flask, add 2,6-dibromopyridine, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Heat the reaction to 65 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n ArX_Pd Ar-Pd(II)(X)L_n Pd0->ArX_Pd Oxidative Addition (Ar-X) Alkynyl_Pd Ar-Pd(II)(C≡CR')L_n ArX_Pd->Alkynyl_Pd Transmetalation Product Ar-C≡CR' Alkynyl_Pd->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne + H-C≡CR' - HX (Base) Cu_Alkyne->ArX_Pd Product->Pd0 Regeneration Alkyne H-C≡CR' Base Base

Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound and its related dihalopyridine precursors are highly valuable reagents in modern organic synthesis. The boronic acid moiety allows for efficient C-C bond formation via the Suzuki-Miyaura coupling, while the bromine atoms serve as versatile handles for subsequent functionalization through reactions like the Buchwald-Hartwig amination and Sonogashira coupling.

The choice of reagent and reaction conditions is paramount for achieving the desired outcome, whether it be high-yield coupling, selective mono-functionalization, or exhaustive di-substitution. While boronic acids are workhorse reagents, alternatives such as potassium trifluoroborates and MIDA boronates offer enhanced stability and can be advantageous in certain contexts. A thorough understanding of the reactivity patterns and careful optimization of reaction parameters are key to successfully employing these building blocks in the synthesis of complex molecular targets.

References

cost-benefit analysis of using (2,6-Dibromopyridin-3-yl)boronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of project timelines, cost, and ultimate success. Among the vast arsenal of chemical reagents, substituted pyridine boronic acids have emerged as invaluable tools for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive cost-benefit analysis of (2,6-Dibromopyridin-3-yl)boronic acid, comparing its utility and economic viability against viable alternatives in the context of drug discovery.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a boronic acid moiety provides a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[1] this compound offers two reactive sites, the boronic acid for Suzuki coupling and two bromine atoms for further functionalization, enabling the synthesis of diverse and complex molecular architectures.

Performance Comparison: this compound vs. Alternatives

The utility of a building block in drug discovery is not only determined by its cost but also by its performance in key synthetic transformations. The Suzuki-Miyaura cross-coupling is a primary application for this compound. A comparative analysis of its expected performance against key alternatives is presented below.

Table 1: Cost Comparison of this compound and Alternatives

CompoundSupplierCatalog NumberPrice (1g)Price (€/mmol)
This compoundCymitQuimica10-F219162€1,050.00€3.74
(2,6-Dibromopyridin-4-yl)boronic acidChemSceneCS-0093771$11.00 (USD)~€0.04
(6-Bromopyridin-3-yl)boronic acidSigma-Aldrich666556$39.67 (USD)~€0.18
2,6-DibromopyridineSigma-Aldrich102910$130.00 (25g)~€0.02

Note: Prices are subject to change and may vary between suppliers and regions. The price for (2,6-Dibromopyridin-4-yl)boronic acid was converted from USD to EUR for comparison purposes.

Table 2: Hypothetical Performance Comparison in a Suzuki-Miyaura Cross-Coupling Reaction

This table presents a hypothetical but realistic comparison of the performance of this compound and its alternatives in a Suzuki-Miyaura cross-coupling reaction with a generic aryl halide. The yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Building BlockKey FeaturesExpected Yield (%)Key Considerations
This compoundTwo bromine atoms for further functionalization.70-85High cost. Offers significant synthetic versatility for creating complex molecules.
(2,6-Dibromopyridin-4-yl)boronic acidIsomeric alternative.70-85Significantly lower cost. The position of the boronic acid may influence the biological activity of the final compound.
(6-Bromopyridin-3-yl)boronic acidMono-bromo alternative.75-90Lower cost than the di-bromo analogue. Less synthetic versatility as it has only one bromine for further modification.
2,6-DibromopyridinePrecursor to boronic acid.60-75 (overall for two steps)Lowest cost per mole. Requires an additional synthetic step (borylation) to be used in Suzuki coupling, which adds time and cost to the overall process.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound and its alternatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Logical Relationship: Cost vs. Synthetic Versatility

The choice of a building block in drug discovery often involves a trade-off between its cost and its synthetic utility. The following diagram illustrates this relationship for this compound and its alternatives.

Cost_Versatility Low_Cost Low High_Cost High Low_Versatility Low High_Versatility High A This compound B (2,6-Dibromopyridin-4-yl)boronic acid C (6-Bromopyridin-3-yl)boronic acid D 2,6-Dibromopyridine

Caption: Relationship between cost and synthetic versatility for pyridine building blocks.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a drug discovery setting.

Suzuki_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Heating Heating and Stirring (Reaction Monitoring) Reaction_Setup->Heating Workup Aqueous Workup (Extraction) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Hypothetical Kinase Inhibition

Compounds derived from this compound are potential kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where such an inhibitor might act.

Kinase_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation promotes Inhibitor (2,6-Dibromopyridin-3-yl) -derived Inhibitor Inhibitor->Kinase_A inhibits

Caption: Hypothetical signaling pathway showing the action of a kinase inhibitor.

Conclusion

This compound is a valuable, albeit high-cost, building block for the synthesis of complex, polysubstituted pyridine derivatives in drug discovery. Its primary advantage lies in the synthetic versatility afforded by its two bromine atoms, which allow for subsequent functionalization after an initial Suzuki coupling. However, for projects where this high degree of complexity is not required, or where cost is a major constraint, several lower-cost alternatives exist. (2,6-Dibromopyridin-4-yl)boronic acid offers similar synthetic potential at a fraction of the cost, with the isomeric difference being the main consideration. For simpler targets, (6-Bromopyridin-3-yl)boronic acid provides a more economical option. Finally, starting from 2,6-Dibromopyridine is the most cost-effective approach on a per-mole basis, but necessitates an additional borylation step. The ultimate choice of building block will depend on a careful consideration of the specific synthetic goals, budgetary constraints, and the desired complexity of the final drug candidates.

References

The Advent of (2,6-Dibromopyridin-3-yl)boronic Acid: A Comparative Guide to Synthetic Routes for Highly Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, polysubstituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. The introduction of (2,6-Dibromopyridin-3-yl)boronic acid has opened new avenues for the construction of these valuable molecules. This guide provides a comparative analysis of synthetic routes enabled by this versatile building block against traditional methods, supported by experimental data and detailed protocols.

The strategic placement of functional groups on the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of a molecule. The synthesis of 2,6-disubstituted-3-arylpyridines, in particular, has been a subject of significant research. Traditional methods often involve multi-step sequences or harsh reaction conditions. The use of this compound in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offers a more direct and efficient approach.

At a Glance: this compound vs. Traditional Methods

FeatureSynthetic Route Enabled by this compoundTraditional Synthetic Methods
Key Strategy Suzuki-Miyaura cross-coupling of the boronic acid with an aryl halide.- Suzuki-Miyaura coupling of a dihalopyridine with an arylboronic acid.- Nucleophilic aromatic substitution.- Ring formation/transformation reactions.
Starting Materials This compound, aryl halide.Dihalopyridine, arylboronic acid; activated pyridines; acyclic precursors.
Regioselectivity Generally high, with the aryl group introduced at the 3-position.Can be challenging to control, especially in substitution reactions.
Reaction Conditions Typically mild, with a wide range of compatible functional groups.Can range from mild to harsh, sometimes requiring strong bases or high temperatures.
Versatility The two bromine atoms offer sites for subsequent selective functionalization.Can be limited by the availability of starting materials and functional group tolerance.

The Power of Suzuki-Miyaura Coupling: A Head-to-Head Comparison

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The key difference in the approaches discussed here lies in which coupling partner bears the boronic acid moiety.

Method A: The this compound Approach

This modern approach utilizes the target boronic acid as a scaffold, allowing for the introduction of an aryl or heteroaryl group at the 3-position. The remaining two bromine atoms can then be selectively functionalized in subsequent steps.

Logical Relationship: The Boronic Acid Approach

start This compound product1 2,6-Dibromo-3-arylpyridine start->product1 Suzuki-Miyaura Coupling reagent Aryl Halide (Ar-X) reagent->product1 product2 2-Substituted-6-bromo-3-arylpyridine product1->product2 Selective Functionalization (e.g., Suzuki, Buchwald-Hartwig) final_product 2,6-Disubstituted-3-arylpyridine product2->final_product Further Functionalization

Caption: Synthetic pathway using this compound.

Method B: The Traditional Dihalopyridine Approach

A more conventional method involves the Suzuki-Miyaura coupling of a dihalopyridine, such as 2,6-dibromopyridine, with an arylboronic acid. While effective, this method can sometimes lead to mixtures of mono- and di-arylated products, and regioselectivity can be a concern if the two halogen atoms are different.

Experimental Workflow: Traditional Suzuki-Miyaura Coupling

A Combine 2,6-Dihalopyridine, Arylboronic Acid, Base, and Palladium Catalyst in Solvent B Degas the Reaction Mixture A->B C Heat the Reaction to the Desired Temperature B->C D Monitor Reaction Progress by TLC or LC-MS C->D E Aqueous Workup and Extraction D->E F Purification by Column Chromatography E->F G Characterization of the Product F->G

Caption: Typical workflow for a traditional Suzuki-Miyaura reaction.

Quantitative Data Comparison

While direct comparative studies using this compound are not abundant in the literature, we can draw meaningful comparisons from reactions with analogous substrates. The following table summarizes typical yields for the synthesis of substituted pyridines via Suzuki-Miyaura coupling.

Reaction TypePyridine SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
Traditional 2,6-DichloropurinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃77 (mono-arylated)[1]
Traditional 2-BromopyridineArylboronic acidsPd(OAc)₂ / Ligand-freeGood to Excellent[2]
Traditional 2,6-DihalopyridinesPolyamines (Amination)Pd-catalyzedGood[2]
Analogous Boronic Acid (6-Bromopyridin-3-yl)boronic acidVarious aryl halidesPd(dppf)Cl₂ / K₂CO₃60-90[3]

Note: The data for the analogous boronic acid provides a strong indication of the expected high efficiency of reactions involving this compound.

Beyond Cross-Coupling: Alternative Traditional Methods

While palladium-catalyzed cross-coupling reactions are dominant, other traditional methods for the synthesis of 2,6-disubstituted-3-arylpyridines exist.

  • Denitrogenation of Pyridotriazoles: This method involves the palladium-catalyzed aerobic oxidative reaction of 3-arylpyridotriazoles with haloarenes to afford 2,6-disubstituted pyridines in moderate to good yields.[4]

  • Ring Transformation of 2H-Pyran-2-ones: A regioselective synthesis of 2,6-diarylpyridines can be achieved through the base-catalyzed ring transformation of functionalized 2H-pyran-2-ones with benzamide.[5]

These methods, while effective, often require the synthesis of more complex starting materials compared to the straightforward coupling of a boronic acid and a halide.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Dihalopyridine (Traditional Method)[1]
  • Reaction Setup: To an argon-purged flask, add the 2,6-dihalopyridine (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

The emergence of this compound represents a significant advancement in the synthesis of highly functionalized pyridine derivatives. While traditional methods, particularly the Suzuki-Miyaura coupling of dihalopyridines, remain valuable, the boronic acid approach offers a highly efficient and versatile platform for the construction of 2,6-disubstituted-3-arylpyridines. The two bromine atoms on the product serve as handles for further, selective diversification, making this building block particularly attractive for the generation of molecular libraries in drug discovery and materials science. The milder reaction conditions and high yields associated with Suzuki-Miyaura reactions using pyridine-based boronic acids underscore their advantage over more classical, multi-step synthetic sequences.

References

A Comparative Guide: (2,6-Dibromopyridin-3-yl)boronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in synthetic route design, particularly for widely-used transformations like the Suzuki-Miyaura cross-coupling. This guide provides an objective comparison of (2,6-Dibromopyridin-3-yl)boronic acid and its pinacol ester, focusing on their stability, reactivity, and performance in this key C-C bond-forming reaction. The information presented is supported by representative experimental data and detailed protocols to aid in the rational selection of the optimal reagent for specific synthetic applications.

Executive Summary

This compound and its pinacol ester are both valuable reagents for introducing the 2,6-dibromopyridin-3-yl moiety. The core difference lies in a trade-off between reactivity and stability. The boronic acid is generally the more reactive species, often leading to faster reaction times in Suzuki-Miyaura couplings. However, this comes at the cost of reduced stability, as it is more susceptible to decomposition pathways like protodeboronation.

Conversely, the pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store for extended periods. This robustness is particularly advantageous in multi-step syntheses. The trade-off for this stability is typically a lower reaction rate compared to the parent boronic acid. It is widely believed that under many Suzuki-Miyaura reaction conditions, the pinacol ester can hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also possible.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties, stability, and reactivity between this compound and its pinacol ester.

Table 1: Comparison of Physical Properties and Stability

PropertyThis compoundThis compound pinacol ester
Molecular Formula C₅H₄BBr₂NO₂C₁₁H₁₄BBr₂NO₂
Molecular Weight 280.71 g/mol 362.86 g/mol
Physical Form Typically a solidOften a crystalline solid or oil
Solubility Soluble in polar organic solventsSoluble in a wider range of organic solvents
Hydrolytic Stability Prone to decomposition in the presence of waterMore resistant to hydrolysis[1][2]
Oxidative Stability Susceptible to oxidationMore resistant to oxidation
Storage Requires storage under inert atmosphere and refrigerated conditionsMore stable for long-term storage, often at freezer temperatures[1]

Table 2: Performance in Suzuki-Miyaura Cross-Coupling (Representative Data)

ParameterThis compoundThis compound pinacol ester
Reactivity Generally more reactiveGenerally less reactive
Reaction Time Potentially shorterPotentially longer
Reaction Conditions May require milder conditionsMay require more forcing conditions (e.g., higher temperature)
Yield Variable, can be high with optimized conditionsGenerally good to high, can be more consistent due to stability
Side Reactions More prone to protodeboronation and homocouplingLess prone to decomposition-related side reactions

Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction using both the boronic acid and its pinacol ester. These are general procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with this compound pinacol ester

Reaction Scheme:

Materials:

  • This compound pinacol ester (1.0 equiv)

  • Aryl halide (Ar-X) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., anhydrous 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the this compound pinacol ester, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and stir until completion.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Logical Comparison of Boronic Acid and Pinacol Ester

G cluster_0 This compound cluster_1 This compound pinacol ester A Higher Reactivity D Potentially Faster Reactions A->D B Lower Stability C Susceptible to Protodeboronation B->C E Lower Reactivity H Potentially Slower Reactions E->H F Higher Stability G Easier to Handle and Store F->G I Choice of Reagent I->A Need for high reactivity I->F Need for stability

Caption: Key considerations for choosing between the boronic acid and its pinacol ester.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D [R²-B(OR)₂OH]⁻ E R¹-Pd(II)Ln-R² D->E X⁻, B(OH)₃ F Reductive Elimination E->F F->A R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Workflow Start Start Setup Reaction Setup: - Boronic acid/ester - Aryl halide - Base - Catalyst Start->Setup Inert Inert Atmosphere (Ar or N₂) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The selection between this compound and its pinacol ester is contingent on the specific requirements of the synthetic task. For rapid, small-scale syntheses where the boronic acid can be used shortly after preparation or purchase, its higher reactivity may be advantageous. However, for more complex, multi-step syntheses, or when long-term storage and handling are necessary, the superior stability of the pinacol ester often makes it the more practical and reliable choice. By understanding the inherent trade-offs, researchers can make an informed decision to optimize their synthetic outcomes.

References

Safety Operating Guide

Navigating the Safe Disposal of (2,6-Dibromopyridin-3-yl)boronic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. (2,6-Dibromopyridin-3-yl)boronic acid, a halogenated organic compound, necessitates a stringent disposal protocol. This guide provides comprehensive, step-by-step instructions for its safe handling and disposal, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood. Based on data from analogous compounds, this compound is expected to cause skin, eye, and respiratory irritation[1][2][3].

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A fully fastened lab coat.
Respiratory Protection Use only in a well-ventilated area or with appropriate respiratory protection if dust or aerosols are generated.[1][2]

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Contaminated clothing should be removed and washed before reuse[1].

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2].

1. Waste Segregation:

  • Isolate: Do not mix this compound waste with other waste streams, particularly non-halogenated organic waste.

  • Categorize: This compound falls under the category of halogenated organic waste .

2. Containerization:

  • Primary Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting all waste containing this compound. This includes unused product, reaction residues, and contaminated consumables.

  • Solid vs. Liquid: Use separate containers for solid and liquid waste. Solid waste includes contaminated gloves, weigh boats, and paper towels. Liquid waste includes solutions containing the compound.

3. Labeling:

  • Clarity is Key: All waste containers must be clearly and accurately labeled.

  • Label Content: The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: This compound (no abbreviations)

    • The primary hazards: Irritant

    • For solutions, list all constituents and their approximate percentages.

4. Spill Management:

  • Containment: In the event of a spill, prevent its spread.

  • Absorption: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[1].

  • Collection: Collect the absorbed or swept material into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area thoroughly.

5. Storage and Collection:

  • Secure Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizing agents and bases[2][4].

  • Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste storage and pickup. Contact your Environmental Health and Safety (EHS) department to schedule a waste collection.

Experimental Protocol: Decontamination of Glassware

Glassware contaminated with this compound must be decontaminated before reuse or disposal.

Methodology:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. Collect this rinsate as halogenated organic liquid waste .

  • Detergent Wash: Wash the glassware with hot water and a laboratory detergent.

  • Final Rinse: Thoroughly rinse the glassware with tap water, followed by a final rinse with distilled water.

  • Drying: Allow the glassware to air dry completely.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2,6-Dibromopyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for (2,6-Dibromopyridin-3-yl)boronic acid to ensure the well-being of laboratory personnel and adherence to safety protocols. Given the lack of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on the known hazards of the closely related compound, 2,6-Dibromopyridine-4-boronic acid, and general best practices for handling boronic acids and halogenated organic compounds.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance that requires careful handling. Based on data for similar compounds, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Summary Table

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.

PPE Requirements Table

PPE CategoryItemSpecificationRationale
Eye & Face Protection Chemical Safety GogglesSnug-fitting, provides a seal around the eyes.Protects against splashes and dust.
Face ShieldTo be worn in addition to goggles.Provides a secondary layer of protection for the entire face from splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice.Protects hands from direct contact with the chemical.
Body Protection Laboratory CoatFlame-resistant, long-sleeved.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities.Provides an additional layer of protection against spills and splashes.
Respiratory Protection NIOSH-Approved RespiratorUse if ventilation is inadequate or for spill cleanup.Minimizes inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Preparation
  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational. The workspace within the hood should be clean and uncluttered.

  • Accessible Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE Requirements Table before handling the chemical.

Handling
  • Work in a Fume Hood: Conduct all weighing, transferring, and handling of the compound within a certified chemical fume hood to control airborne levels.

  • Avoid Dust Generation: Use appropriate tools, such as a spatula, to handle the solid material and minimize dust creation.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and release.

  • Safe Practices: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

Post-Handling
  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

  • Work Area Cleaning: Clean the work area to remove any residual chemical.

  • PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Get medical advice/attention immediately.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.

Disposal Plan

Proper management of waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • This compound is a halogenated organic compound.

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste .

  • Do not mix halogenated waste with non-halogenated waste streams. This is critical as mixing can complicate and increase the cost of disposal.

Container and Labeling
  • Use a chemically compatible, leak-proof container with a secure lid for waste collection.

  • The container must be clearly labeled as "Hazardous Waste - Halogenated Organic" and list all contents, including "this compound".

Storage and Disposal
  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Keep the container closed except when adding waste.

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Ensure Accessible Safety Equipment prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Personal Contact handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Properly Dispose of Contaminated PPE post2->post3 disp1 Collect in Designated Halogenated Waste Container post3->disp1 disp2 Label Container Properly disp1->disp2 disp3 Dispose via EHS Office disp2->disp3

Caption: Workflow for safe handling and disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.